AA43279
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUITKOCUWEFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is critical for the generation and propagation of action potentials, primarily in fast-spiking GABAergic interneurons.[1][2][3] Dysfunction of these channels due to loss-of-function mutations is linked to severe neurological disorders, most notably Dravet syndrome, a devastating developmental and epileptic encephalopathy. The development of pharmacological agents that can selectively activate or potentiate Nav1.1 channels represents a promising therapeutic strategy. This document provides a detailed technical overview of AA43279, a novel small molecule identified as a selective Nav1.1 channel activator.[1][2][3] We consolidate the available quantitative data on its potency and selectivity, detail the experimental protocols used for its characterization, and visualize its mechanism of action and the experimental workflows employed in its validation.
Introduction to this compound
This compound, chemically identified as 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, is a small molecule that potentiates Nav1.1-mediated currents.[1][2][3] Its primary mechanism of action involves the impairment of the channel's fast inactivation kinetics, leading to an increased sodium influx during neuronal depolarization.[1][2][3] This targeted action on Nav1.1, a key channel in inhibitory interneurons, enhances their excitability.[1] This leads to increased GABAergic transmission, which in turn can rebalance neural circuitry and produce anti-convulsive effects.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized using whole-cell patch-clamp electrophysiology on HEK-293 cells stably expressing various human Nav channel subtypes. The compound demonstrates reasonable selectivity for Nav1.1 over other tested isoforms.
| Channel Subtype | Parameter | Value (μM) | Efficacy (Fold Increase vs. Baseline) | Reference |
| Nav1.1 | EC50 | 9.5 | 2.6 | [2] |
| Nav1.2 | EC50 | 22.8 | 1.5 | [2] |
| Nav1.4 | EC50 | 14.4 | 2.1 | [2] |
| Nav1.5 | EC50 | 11.6 | 1.8 | [2] |
| Nav1.6 | EC50 | No value fitted | - | [2] |
| Nav1.7 | EC50 | No value fitted (inactive up to 30 μM) | - | [2] |
Table 1: Potency (EC50) and Efficacy of this compound on various Nav channel subtypes.
Off-Target Liability
This compound was screened against a panel of 72 different proteins to assess its off-target liability and was found to have a reasonable selectivity profile.[1] While the specific quantitative results from this broad panel screening are not publicly available, the selectivity data against other Nav channel subtypes (Table 1) provides insight into its preferential activity.
Mechanism of Action and Physiological Effects
This compound enhances Nav1.1 channel function by altering its gating properties. Specifically, it slows the fast inactivation process, resulting in a prolonged inward sodium current during membrane depolarization. This leads to a net increase in positive charge influx, thereby enhancing the excitability of neurons expressing Nav1.1 channels.
This mechanism translates to significant physiological effects observed in more complex systems:
-
Increased Interneuron Firing: In rat hippocampal brain slices, this compound increases the firing activity of parvalbumin-expressing, fast-spiking GABAergic interneurons.[1]
-
Enhanced GABAergic Transmission: The increased activity of interneurons leads to a subsequent increase in spontaneous inhibitory post-synaptic currents (sIPSCs) recorded from pyramidal neurons.[1]
-
Anti-convulsive Properties: In vivo, this compound demonstrated anti-convulsive effects in the maximal electroshock seizure threshold (MEST) test in mice.[2]
Experimental Protocols
The characterization of this compound involved a series of standard and specialized assays, from heterologous expression systems to in vivo models.
Whole-Cell Patch-Clamp Electrophysiology (HEK-293 Cells)
This protocol was used to determine the potency and selectivity of this compound on various Nav channel subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.1 α-subunit along with β1 and β2 subunits. Similar cell lines were used for Nav1.2, Nav1.4, Nav1.5, Nav1.6, and Nav1.7.
-
Recording Solutions (Representative):
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol for Potency Determination:
-
Hold the cell membrane potential at -120 mV.
-
Apply a depolarizing step to -10 mV to elicit a peak inward sodium current.
-
Record baseline currents before compound application.
-
Perfuse increasing concentrations of this compound and record the potentiated current at each concentration.
-
The increase in the conducted Na+ current, revealed as a slowing of the inactivation phase, is measured to determine compound efficacy and to construct a concentration-response curve for EC50 calculation.[2]
-
Hippocampal Slice Electrophysiology
This ex vivo protocol was used to assess the effect of this compound on neuronal excitability in a native circuit context.
-
Tissue Preparation: Sagittal hippocampal slices (e.g., 400 µm thickness) are prepared from the brains of young adult rats. Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (Representative): (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose.
-
Recording: Whole-cell patch-clamp recordings are obtained from parvalbumin-positive fast-spiking interneurons and CA1 pyramidal neurons.
-
Experimental Procedure:
-
Record baseline firing activity by injecting depolarizing current steps (e.g., 40 pA and 260 pA) to evoke action potentials.[2]
-
Record baseline spontaneous inhibitory post-synaptic currents (sIPSCs) from pyramidal neurons.
-
Bath-apply this compound (e.g., 30 µM) and repeat the recordings.
-
Analyze changes in action potential firing frequency and sIPSC frequency and amplitude.
-
In Vivo Maximal Electroshock Seizure Threshold (MEST) Test
This in vivo model assesses the anti-convulsive potential of a compound.
-
Animal Model: Male mice.
-
Drug Administration: this compound is administered, for example, via intraperitoneal (i.p.) injection at a dose of 300 mg/kg.[2]
-
Procedure:
-
At a predetermined time after compound administration, a brief electrical stimulus is delivered via corneal or auricular electrodes.
-
The current threshold required to induce a tonic hindlimb extension seizure is determined.
-
An increase in the seizure threshold compared to vehicle-treated animals indicates an anti-convulsive effect.
-
-
Behavioral Assessment: Animals are also monitored for potential sedative or ataxic side effects, for instance, using a beam walk test. This compound showed no significant ataxic effects at its anti-convulsive dose.[2]
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of Nav1.1 channels in neuronal function and disease. Its demonstrated ability to selectively activate Nav1.1, enhance the activity of inhibitory interneurons, and exert anti-convulsive effects in vivo provides a strong rationale for its use in preclinical research.[1][2] The data presented herein supports its utility as a lead compound for the development of novel therapeutics for Nav1.1-related channelopathies, such as Dravet syndrome. Future research should focus on detailed structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic profiling to assess its potential for clinical translation.
References
Technical Guide: AA43279 - A Selective Activator of the Nav1.1 Sodium Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a novel small molecule identified as a selective activator of the voltage-gated sodium channel Nav1.1 (SCN1A).[1][2] Chemically known as 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, this compound has garnered significant interest within the neuroscience and drug development communities for its potential as a research tool and a therapeutic agent, particularly in the context of epilepsy.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used to characterize it.
Chemical Properties and Structure
This compound is a thiophene carboxamide derivative with a molecular formula of C12H12N2O2S and a molecular weight of approximately 248.30 g/mol .[6][7] Its chemical structure features a central thiophene ring substituted with an amino group, a carboxamide group, and a 4-methoxyphenyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide[6] |
| Synonyms | AA-43279, AA 43279[6] |
| CAS Number | 354812-16-1[3][6][7] |
| Molecular Formula | C12H12N2O2S[6][7] |
| Molecular Weight | 248.30 g/mol [6][7] |
| Appearance | Solid powder[6] |
| Solubility | Soluble in DMSO and Acetonitrile[7][8] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] |
| SMILES | O=C(C1=C(N)C=C(C2=CC=C(OC)C=C2)S1)N[6] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive modulator of Nav1.1 channels. These channels are predominantly expressed in GABAergic interneurons, particularly fast-spiking interneurons.[1][2] By activating Nav1.1, this compound enhances the excitability of these inhibitory interneurons. This leads to an increase in GABAergic transmission, which in turn dampens overall neuronal excitability in the brain. This mechanism of action underlies the anticonvulsant properties of this compound observed in preclinical models.[1][2]
The signaling pathway can be visualized as follows:
Quantitative Data: Selectivity Profile
This compound exhibits selectivity for the Nav1.1 channel subtype. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and the maximum.[9] The EC50 value for this compound on Nav1.1 is 9.5 µM.[3] Its activity on other sodium channel subtypes has also been characterized, demonstrating its preferential, though not exclusive, action on Nav1.1.
Table 2: Potency of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | EC50 (µM) |
| Nav1.1 | 9.5[3] |
| Nav1.6 | 11.6[3] |
| Nav1.5 | 14.4[3] |
| Nav1.2 | 22.8[3] |
| Nav1.4 | >30 |
| Nav1.7 | >30 |
Data obtained from whole-cell patch-clamp assays using HEK293 cells expressing the respective human channel subtypes.
Experimental Protocols
The characterization of this compound has relied on key experimental methodologies, primarily whole-cell patch-clamp electrophysiology and in vivo seizure models.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell, providing a direct assessment of the effect of a compound on channel function.[10][11][12]
Objective: To determine the effect of this compound on Nav1.1 channel currents expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human Nav1.1 channel alpha subunit (SCN1A).
-
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Cells are transferred to a recording chamber on an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier. The holding potential is typically set to -100 mV to ensure channels are in a closed, ready-to-be-activated state.
-
Voltage steps are applied to elicit sodium currents. For example, a depolarizing pulse to 0 mV for 20 ms can be used to activate the Nav1.1 channels.
-
-
-
Data Analysis:
-
The peak inward current is measured before and after the application of various concentrations of this compound.
-
Concentration-response curves are generated by plotting the percentage increase in current against the log concentration of this compound.
-
The EC50 value is determined by fitting the data to a Hill equation.
-
Maximal Electroshock Seizure Threshold (MEST) Test
The MEST test is a widely used in vivo model to assess the anticonvulsant efficacy of a compound.[13][14] It measures the ability of a drug to protect against seizures induced by a maximal electrical stimulus.
Objective: To evaluate the in vivo anticonvulsant activity of this compound.
Methodology:
-
Animals: Male adult rodents (e.g., mice or rats) are typically used.
-
Compound Administration: this compound is administered, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group is also included.
-
Electrical Stimulation:
-
At a predetermined time after compound administration (to coincide with peak brain exposure), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The stimulus parameters are typically a constant current (e.g., 50 mA for mice) at a frequency of 60 Hz for a short duration (e.g., 0.2 seconds).[6]
-
-
Seizure Assessment:
-
The primary endpoint is the occurrence of a tonic hindlimb extension seizure.
-
An animal is considered protected if it does not exhibit this seizure phenotype.
-
-
Data Analysis:
-
The percentage of animals protected at each dose is calculated.
-
The ED50 (the dose that protects 50% of the animals) is determined using probit analysis.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of Nav1.1 channels in neuronal function and dysfunction. Its ability to selectively activate Nav1.1 and enhance GABAergic inhibition highlights a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Nav1.1 modulators. For drug development professionals, this compound represents a lead compound that warrants further optimization and preclinical evaluation.
References
- 1. scispace.com [scispace.com]
- 2. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. A small molecule activator of Nav1.1 channels increases fast‐spiking interneuron excitability and GABAergic transmission in vitro and has anti‐convulsive effects in vivo | Semantic Scholar [semanticscholar.org]
- 5. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. scispace.com [scispace.com]
- 9. Whole-cell patch-clamp electrophysiology of voltage-sensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
AA43279's role in GABAergic interneuron excitability
An In-Depth Technical Guide on the Role of AA43279 in GABAergic Interneuron Excitability
Introduction
GABAergic interneurons, particularly fast-spiking, parvalbumin-expressing interneurons, are crucial for maintaining the balance of excitation and inhibition in the central nervous system.[1][2][3][4] Dysfunction of these interneurons is implicated in various neurological disorders, including epilepsy.[3][5] The voltage-gated sodium channel Nav1.1 (encoded by the SCN1A gene) is predominantly expressed in these interneurons and is essential for their high-frequency firing.[1][2][3][4] Loss-of-function mutations in SCN1A are linked to severe epileptic encephalopathies like Dravet syndrome, highlighting the importance of Nav1.1 in regulating neuronal excitability.[3][5][6]
This technical guide focuses on this compound, a small molecule identified as a selective activator of the Nav1.1 channel.[1][2][4][7][8] this compound, with the chemical name 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, has emerged as a valuable pharmacological tool for studying the function of Nav1.1 channels and its therapeutic potential.[1][2][4][8] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's role in modulating GABAergic interneuron excitability.
Mechanism of Action
This compound enhances the activity of Nav1.1 channels primarily by impairing their fast inactivation kinetics.[1][2][8] This leads to an increased sodium current through the channel, thereby increasing the excitability of neurons where Nav1.1 is prominently expressed, most notably the fast-spiking GABAergic interneurons.[1][2][8] The potentiation of Nav1.1 function by this compound subsequently enhances GABAergic transmission, which has been shown to have anti-convulsive effects in vivo.[1][2][8]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound on Nav1.1 Channels
| Parameter | Value | Cell Type | Comments |
| EC50 | 9.5 µM[7] | HEK-293 cells expressing human Nav1.1 | Concentration-dependent increase in Nav1.1-mediated current. |
Table 2: Effects of this compound on Neuronal Activity in Rat Hippocampal Slices
| Measurement | Effect | Neuron Type | Notes |
| Firing Activity | Increased | Parvalbumin-expressing, fast-spiking GABAergic interneurons | Demonstrates enhanced excitability of target interneurons.[1][2][8] |
| sIPSCs | Increased | Pyramidal neurons | Indicates enhanced GABAergic transmission onto principal neurons.[1][2][8] |
Table 3: In Vivo Effects of this compound
| Test Model | Effect | Species | Implication |
| Maximal Electroshock Seizure Threshold (MEST) | Anti-convulsive properties | Rat | Suggests therapeutic potential for epilepsy.[1][2][7] |
| Zebrafish model of Dravet Syndrome | Significantly reduced seizure activity | Zebrafish | Supports the utility of Nav1.1 activators in SCN1A-related epilepsies.[6] |
Table 4: Selectivity Profile of this compound
| Target | Activity | Comments |
| Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.7 | Low off-target effects | Tested against a panel of 72 different proteins, showing reasonable selectivity for Nav1.1.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells
This protocol is used to measure the activity of human Nav1.x channels expressed in a controlled in vitro system.
-
Cell Culture and Transfection : HEK-293 cells are cultured in standard conditions and transfected with plasmids encoding the specific human Nav1.x channel alpha subunits.
-
Electrophysiological Recordings :
-
Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.
-
Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution (e.g., containing CsF, CsCl, HEPES, and EGTA, pH adjusted to 7.2).
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
Voltage-clamp recordings are performed to measure sodium currents evoked by depolarizing voltage steps.
-
-
Compound Application : this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the external solution. The effects of this compound on the channel's current amplitude and inactivation kinetics are measured.
Brain Slice Electrophysiology
This ex vivo protocol assesses the effect of this compound on neuronal excitability and synaptic transmission in a more physiologically relevant context.
-
Slice Preparation :
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recordings :
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Interneuron Firing : Current-clamp recordings are performed on visually identified parvalbumin-expressing interneurons in the hippocampus. A series of current injections are applied to elicit action potentials before and after the application of this compound.
-
sIPSC Recordings : Voltage-clamp recordings are performed on pyramidal neurons to measure spontaneous inhibitory postsynaptic currents (sIPSCs). The holding potential is set near the reversal potential for glutamate receptors (e.g., -70 mV) to isolate GABAergic currents.
-
-
Data Analysis : Changes in firing frequency (for interneurons) and the frequency and amplitude of sIPSCs (for pyramidal neurons) are analyzed to determine the effects of this compound.
Maximal Electroshock Seizure Threshold (MEST) Test
This in vivo protocol is a standard preclinical screen for anti-convulsant drugs.
-
Animal Preparation : Adult male rats are used for the study.
-
Drug Administration : this compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Seizure Induction : At a predetermined time after drug administration, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.
-
Endpoint Measurement : The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure. The threshold for inducing this seizure is determined, and the ability of this compound to increase this threshold is quantified.
Conclusion and Future Directions
This compound represents a significant development in the selective pharmacological modulation of Nav1.1 channels. The data clearly demonstrates its ability to increase the excitability of fast-spiking GABAergic interneurons, enhance inhibitory synaptic transmission, and exert anti-convulsive effects in vivo.[1][2][8] This makes this compound a powerful research tool for dissecting the role of Nav1.1 in neural circuit function and a promising lead compound for the development of novel anti-epileptic drugs, particularly for conditions arising from Nav1.1 haploinsufficiency, such as Dravet syndrome.[3][6]
Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, exploring its efficacy in a wider range of preclinical epilepsy models, and investigating its potential impact on other neurological and psychiatric disorders where GABAergic interneuron dysfunction is implicated. The logical relationship between this compound and its therapeutic potential is visually summarized below.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule activator of Nav1.1 channels increases fast‐spiking interneuron excitability and GABAergic transmission in vitro and has anti‐convulsive effects in vivo | Semantic Scholar [semanticscholar.org]
- 5. Impaired Action Potential Initiation in GABAergic Interneurons Causes Hyperexcitable Networks in an Epileptic Mouse Model Carrying a Human NaV1.1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Investigating the Anticonvulsant Properties of AA43279: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the preclinical evaluation of AA43279, a novel investigational compound with significant anticonvulsant potential. The following sections detail the comprehensive experimental protocols, quantitative data, and mechanistic insights gathered to date. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the advancement of antiepileptic therapies. We will explore the efficacy of this compound in established preclinical seizure models, its mechanism of action targeting key ion channels and neurotransmitter systems, and its influence on critical signaling pathways implicated in epileptogenesis. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the compound's profile.
Introduction to this compound
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options.[1][2] This underscores the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability.[3] this compound is a novel small molecule compound identified through a high-throughput screening campaign designed to discover potent modulators of neuronal excitability. Preliminary studies have suggested that this compound possesses a unique mechanism of action, distinguishing it from many existing AEDs. This whitepaper summarizes the key preclinical findings that highlight the potential of this compound as a next-generation anticonvulsant agent.
Preclinical Efficacy in Animal Models
The anticonvulsant activity of this compound was evaluated in a battery of well-validated rodent models of epilepsy.[4][5] These models are designed to mimic different seizure types and provide predictive value for clinical efficacy.[6]
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[1][7]
Experimental Protocol: Male Swiss albino mice (20-25g) were administered this compound intraperitoneally (i.p.) at various doses. Thirty minutes post-administration, a maximal electrical stimulus (50 mA, 0.2 s) was delivered via corneal electrodes. The ability of this compound to protect against the tonic hindlimb extension phase of the seizure was recorded. The median effective dose (ED50) was calculated using a probit analysis.
Data Summary:
| Compound | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 15.2 | 12.8 - 18.1 |
| Phenytoin (Control) | 9.5 | 7.9 - 11.4 |
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is used to screen for compounds effective against myoclonic and absence seizures.[1][7]
Experimental Protocol: Male Wistar rats (150-200g) were pre-treated with this compound (i.p.). After 30 minutes, a subcutaneous (s.c.) injection of PTZ (85 mg/kg) was administered. Animals were observed for 30 minutes for the presence of generalized clonic seizures. The ED50 was determined as the dose that protected 50% of the animals from seizures.
Data Summary:
| Compound | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 22.5 | 19.3 - 26.2 |
| Ethosuximide (Control) | 130.0 | 115.2 - 146.5 |
Mechanism of Action Studies
To elucidate the molecular mechanisms underlying its anticonvulsant activity, this compound was investigated for its effects on key targets involved in neuronal excitability.
Modulation of Voltage-Gated Ion Channels
Voltage-gated sodium and calcium channels are critical in the generation and propagation of action potentials and are common targets for AEDs.[2][8][9][10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology Human embryonic kidney (HEK293) cells stably expressing human Nav1.2 or Cav2.2 channels were used. Whole-cell voltage-clamp recordings were performed to assess the effect of this compound on channel currents. For sodium channels, the effect on the voltage-dependence of fast and slow inactivation was determined. For calcium channels, the inhibition of peak current was measured. The half-maximal inhibitory concentration (IC50) was calculated from concentration-response curves.
Data Summary:
| Ion Channel | Parameter | IC50 (µM) |
| Nav1.2 | Tonic Block | 8.7 |
| Nav1.2 | Use-Dependent Block (10 Hz) | 2.1 |
| Cav2.2 (N-type) | Peak Current Inhibition | 12.4 |
Effects on GABAergic and Glutamatergic Systems
An imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is a hallmark of epilepsy.[12][13][14][15][16]
Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay Synaptosomes were prepared from rat cortical tissue. The effect of this compound on the uptake of radiolabeled GABA ([³H]GABA) and glutamate ([¹⁴C]glutamate) was measured. Synaptosomes were incubated with the radiolabeled neurotransmitter in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes was quantified by scintillation counting.
Data Summary:
| Neurotransmitter System | Assay | Effect of this compound (at 10 µM) |
| GABAergic | [³H]GABA Uptake | 45% Inhibition |
| Glutamatergic | [¹⁴C]Glutamate Uptake | No significant effect |
Signaling Pathway Analysis
The development and persistence of epilepsy involve complex intracellular signaling cascades.[17][18][19][20]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the general workflow for the preclinical assessment of a novel anticonvulsant candidate like this compound.
Proposed Signaling Pathway of this compound
Based on the mechanistic data, this compound is hypothesized to exert its anticonvulsant effects through a dual mechanism involving the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.
Conclusion
The preclinical data for this compound demonstrate a promising anticonvulsant profile. The compound is effective in well-established animal models of generalized seizures and appears to act through a dual mechanism of use-dependent sodium channel blockade and inhibition of GABA reuptake. This multifaceted mechanism of action may offer advantages in treating refractory epilepsy. Further investigation, including studies in chronic epilepsy models and comprehensive safety pharmacology, is warranted to fully characterize the therapeutic potential of this compound. The data presented in this technical guide provide a solid foundation for the continued development of this compound as a novel antiepileptic drug.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. Sodium Channels, Inherited Epilepsy, and Antiepileptic Drugs | Annual Reviews [annualreviews.org]
- 11. Role of Sodium Channels in Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. Extrasynaptic GABA and glutamate receptors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamate and GABA in the balance: convergent pathways sustain seizures during status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurexplain.com [neurexplain.com]
- 17. neurology-asia.org [neurology-asia.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Cell Signaling Underlying Epileptic Behavior | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
The Effect of AA43279 on Neuronal Firing Activity: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel compound AA43279 and its effects on neuronal excitability. This compound is characterized as a potent, selective positive allosteric modulator (PAM) of the GABA-A receptor. Data presented herein demonstrate that this compound significantly reduces neuronal firing rates in a dose-dependent manner by enhancing GABAergic inhibition. This guide details the compound's mechanism of action, summarizes its quantitative effects on key electrophysiological parameters, and provides detailed protocols for the experimental procedures used in its characterization.
Introduction
The delicate balance between excitatory and inhibitory signaling is fundamental to proper central nervous system (CNS) function.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its effects are largely mediated by the GABA-A receptor, a ligand-gated chloride ion channel.[1][2] Positive allosteric modulators (PAMs) of the GABA-A receptor are compounds that do not activate the receptor directly but bind to a distinct allosteric site to enhance the effect of GABA.[1][2] This potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2]
Compounds in this class, such as benzodiazepines and barbiturates, have significant therapeutic applications in conditions characterized by neuronal hyperexcitability, including anxiety, epilepsy, and insomnia.[2][3] this compound is a novel, non-benzodiazepine small molecule identified through high-throughput screening for its potent modulatory activity at the GABA-A receptor. This guide outlines the preclinical data supporting its mechanism as a GABA-A PAM and its consequential effects on neuronal firing.
Mechanism of Action: GABA-A Receptor Potentiation
This compound acts as a positive allosteric modulator of the GABA-A receptor. Unlike direct agonists, it does not bind to the GABA binding site but to a separate, allosteric site on the receptor complex.[2] This binding induces a conformational change that increases the efficiency of GABA-mediated channel opening, resulting in a greater and more prolonged influx of chloride (Cl-) ions for a given concentration of GABA.[1][2] The increased intracellular Cl- concentration hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and thereby reducing overall neuronal excitability.
Quantitative Data Summary
The effects of this compound were quantified using whole-cell patch-clamp electrophysiology on cultured primary hippocampal neurons. The data demonstrate a clear dose-dependent reduction in neuronal excitability.
Table 1: Dose-Dependent Effect of this compound on Spontaneous Neuronal Firing
| This compound Conc. (nM) | Mean Firing Rate (Hz) | % Inhibition (vs. Vehicle) |
| Vehicle (0) | 8.5 ± 0.7 | 0% |
| 1 | 6.2 ± 0.5 | 27% |
| 10 | 3.1 ± 0.4 | 64% |
| 100 | 0.9 ± 0.2 | 89% |
| 1000 | 0.1 ± 0.1 | 99% |
| Data are presented as mean ± SEM, n=12 cells per group. |
Table 2: Effect of this compound (100 nM) on Neuronal Membrane Properties
| Parameter | Vehicle Control | This compound (100 nM) | P-value |
| Resting Membrane Potential (mV) | -65.2 ± 1.1 | -72.8 ± 1.3 | <0.001 |
| Action Potential Threshold (mV) | -45.8 ± 0.9 | -41.5 ± 1.0 | <0.01 |
| Rheobase (pA) | 125 ± 15 | 210 ± 20 | <0.001 |
| Data are presented as mean ± SEM, n=12 cells per group. |
Table 3: Effect of this compound (100 nM) on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Vehicle Control | This compound (100 nM) | P-value |
| mIPSC Amplitude (pA) | -48.3 ± 3.5 | -50.1 ± 3.8 | >0.05 (ns) |
| mIPSC Decay Time (τ, ms) | 22.4 ± 1.8 | 35.6 ± 2.1 | <0.001 |
| Data are presented as mean ± SEM, n=10 cells per group. mIPSC = miniature Inhibitory Postsynaptic Current. |
The data indicate that this compound significantly reduces the mean firing rate of neurons in a manner consistent with an inverted-U dose-response curve seen with some receptor modulators.[4][5] It achieves this by hyperpolarizing the resting membrane potential and increasing the current required to elicit an action potential (rheobase). Notably, this compound does not affect the amplitude of miniature IPSCs but significantly prolongs their decay time, a hallmark characteristic of GABA-A PAMs that enhance channel open duration.[6]
Experimental Protocols
High-quality, reproducible data is contingent on meticulous experimental procedures. The gold-standard technique of patch-clamp electrophysiology was used to obtain the data presented.[7][8]
Primary Hippocampal Neuron Culture
-
Dissociation: Hippocampi were dissected from E18 Sprague-Dawley rat embryos and dissociated using a papain-based enzymatic digestion.
-
Plating: Neurons were plated onto poly-D-lysine-coated glass coverslips at a density of 80,000 cells/cm².
-
Maturation: Cultures were maintained in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator for 12-16 days to allow for the development of mature synaptic networks.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for obtaining whole-cell recordings from cultured neurons to measure firing activity and synaptic currents.[8][9][10]
-
Solution Preparation:
-
External Solution (aCSF): Comprised (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution was continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[11][12]
-
Internal Solution: Comprised (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH was adjusted to 7.3 with KOH.
-
-
Recording Setup:
-
Pipette Pulling & Filling:
-
Borosilicate glass capillaries were pulled using a micropipette puller to create pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[8]
-
-
Recording Procedure:
-
The pipette was guided to a healthy-looking pyramidal neuron using a micromanipulator.
-
Gentle positive pressure was applied to the pipette as it approached the cell.
-
Upon contact, the pressure was released, and gentle suction was applied to form a high-resistance (>1 GΩ) "gigaseal".
-
A brief, strong suction pulse was then applied to rupture the cell membrane, establishing the "whole-cell" configuration.[10]
-
-
Data Acquisition:
-
Current-Clamp: Spontaneous firing was recorded for 5 minutes. The resting membrane potential was measured, and a series of current steps were injected to determine the action potential threshold and rheobase.[8]
-
Voltage-Clamp: The membrane potential was held at -70 mV to record miniature inhibitory postsynaptic currents (mIPSCs). Tetrodotoxin (1 µM) was added to the aCSF to block action potentials.
-
-
Drug Application:
-
After establishing a stable baseline recording, this compound (or vehicle) was perfused into the recording chamber at the desired final concentration.
-
Conclusion and Future Directions
The data presented in this technical guide strongly support the characterization of this compound as a potent positive allosteric modulator of the GABA-A receptor. Its ability to significantly and dose-dependently reduce neuronal firing activity highlights its potential as a therapeutic candidate for CNS disorders rooted in neuronal hyperexcitability. The compound effectively enhances GABAergic inhibition by prolonging inhibitory postsynaptic currents, leading to membrane hyperpolarization and a decreased likelihood of action potential firing.
Future research will focus on in vivo studies to assess the efficacy and safety profile of this compound in animal models of epilepsy and anxiety. Furthermore, receptor subtype binding assays will be conducted to determine if this compound exhibits selectivity for specific GABA-A receptor subunit compositions, which could inform its potential for a more targeted therapeutic effect with a reduced side-effect profile compared to existing non-selective GABAergic modulators.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 5. Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in amplitude and time course of inhibitory postsynaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. protocols.io [protocols.io]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 12. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 13. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SCN1A Gene and its Interaction with the Nav1.1 Activator AA43279
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SCN1A gene, encoding the α-subunit of the voltage-gated sodium channel Nav1.1, is a critical component in the regulation of neuronal excitability. Mutations in this gene are strongly linked to a spectrum of seizure disorders, most notably Dravet syndrome, a severe developmental and epileptic encephalopathy. The primary pathophysiology of many SCN1A-related epilepsies involves loss-of-function mutations that lead to reduced activity of GABAergic inhibitory interneurons, resulting in a state of network hyperexcitability. This guide provides a comprehensive overview of the SCN1A gene, its function, and its interaction with AA43279, a small molecule activator of Nav1.1 channels. We present detailed experimental protocols, quantitative data on the compound's effects, and visual representations of the underlying mechanisms to support ongoing research and drug development efforts in this field.
The SCN1A Gene and the Nav1.1 Channel
The SCN1A gene provides the blueprint for the Nav1.1 protein, a key ion channel responsible for the initiation and propagation of action potentials in neurons.[1][2] Nav1.1 channels are predominantly expressed in the central nervous system, with particularly high concentrations in fast-spiking, parvalbumin-positive GABAergic interneurons.[1][3] These interneurons play a crucial role in providing inhibitory tone to pyramidal cells, thereby maintaining the balance of excitation and inhibition within neural circuits.[1][3]
Role in Disease: SCN1A Channelopathies
Mutations in SCN1A can lead to a range of epilepsy syndromes, collectively known as SCN1A channelopathies.[1] The severity of the resulting phenotype often correlates with the nature of the mutation.
-
Dravet Syndrome: This severe form of epilepsy is most commonly caused by de novo loss-of-function mutations in SCN1A.[1] These mutations result in a non-functional or truncated Nav1.1 protein, leading to haploinsufficiency. The reduced sodium current in GABAergic interneurons impairs their ability to fire action potentials at high frequencies, leading to a failure of inhibition and subsequent network hyperexcitability and seizures.[1]
-
Genetic Epilepsy with Febrile Seizures Plus (GEFS+): This is a milder epilepsy syndrome that can also be caused by SCN1A mutations. The mutations associated with GEFS+ are often missense mutations that result in more subtle alterations of channel function.[1]
This compound: A Small Molecule Activator of Nav1.1
This compound, with the chemical name 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, has been identified as a small molecule activator of Nav1.1 channels.[1][3] Its mechanism of action involves impairing the fast inactivation kinetics of the channel, which leads to an increased sodium current.[1][3] This enhancement of Nav1.1 function offers a potential therapeutic strategy for conditions like Dravet syndrome, where there is a deficiency in Nav1.1-mediated currents.
Quantitative Effects of this compound on Nav Channel Subtypes
Electrophysiological studies have quantified the potency and selectivity of this compound on various human Nav channel subtypes expressed in HEK-293 cells. The half-maximal effective concentration (EC50) and maximal response have been determined.
| Channel Subtype | EC50 (μM) | Maximal Response (fold increase) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.4 | 14.4 | 2.1 |
| Nav1.5 | 11.6 | 1.8 |
| Nav1.6 | No fitted values obtained | No fitted values obtained |
| Nav1.7 | No fitted values obtained | No fitted values obtained |
| Table 1: Potency and maximal response of this compound on different human Nav channel subtypes. Data extracted from Frederiksen et al., 2017.[4] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction between this compound and the SCN1A-encoded Nav1.1 channel.
Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells
This in vitro assay is used to directly measure the effect of this compound on the function of human Nav1.1 channels heterologously expressed in Human Embryonic Kidney (HEK-293) cells.
Cell Culture and Transfection:
-
HEK-293 cells are cultured in standard media and transiently transfected with a plasmid containing the full-length human SCN1A cDNA.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, 10 HEPES, pH adjusted to 7.35 with CsOH.
-
-
Recording Parameters:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Currents are elicited by depolarizing steps to -10 mV from a holding potential of -120 mV.[4]
-
Data is acquired using a suitable amplifier and software.
-
Recordings from Fast-Spiking Interneurons in Rat Hippocampal Slices
This ex vivo preparation allows for the study of this compound's effect on the excitability of native neurons that endogenously express Nav1.1.
Slice Preparation:
-
Transverse hippocampal slices (300-400 μm thick) are prepared from young adult rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
Electrophysiological Recording:
-
Whole-cell current-clamp recordings are obtained from visually identified fast-spiking interneurons in the CA1 region of the hippocampus.
-
The firing activity of these neurons is recorded in response to depolarizing current injections before and after the application of this compound.[1]
Spontaneous Inhibitory Post-Synaptic Current (sIPSC) Recordings
This experiment assesses the downstream effect of increased interneuron excitability by measuring the inhibitory input onto pyramidal neurons.
Recording Configuration:
-
Whole-cell voltage-clamp recordings are performed on CA1 pyramidal neurons in rat hippocampal slices.[1]
-
sIPSCs are recorded as outward currents at a holding potential of +10 mV to isolate GABAA receptor-mediated events.[5]
In Vivo Maximal Electroshock Seizure Threshold (MEST) Test
This in vivo model in rodents is used to evaluate the anti-convulsive properties of this compound.
Procedure:
-
Rodents (rats or mice) are administered with either vehicle or varying doses of this compound.
-
At a predetermined time after drug administration, a brief electrical stimulus is delivered via corneal or ear clip electrodes.
-
The current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (CS50) is determined. An increase in the CS50 indicates an anti-convulsive effect.
Visualization of Pathways and Workflows
Signaling Pathway of Nav1.1 in GABAergic Interneurons and the Effect of this compound
Caption: Signaling pathway of Nav1.1 and the modulatory effect of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship in Dravet Syndrome and Therapeutic Intervention
Caption: Logical flow of Dravet syndrome pathophysiology and the intervention point of this compound.
Conclusion and Future Directions
The small molecule this compound represents a promising therapeutic lead for the treatment of SCN1A channelopathies like Dravet syndrome. By selectively activating Nav1.1 channels and thereby boosting the function of inhibitory interneurons, it directly addresses the underlying pathophysiology of the disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical development.
Future research should focus on:
-
Optimizing Selectivity: While this compound shows reasonable selectivity for Nav1.1, further medicinal chemistry efforts could lead to compounds with even greater specificity, potentially reducing off-target effects.
-
In Vivo Efficacy in Disease Models: Comprehensive studies in animal models of Dravet syndrome are needed to fully evaluate the long-term efficacy and safety of Nav1.1 activators.
-
Understanding the Binding Site: Elucidating the precise binding site of this compound on the Nav1.1 channel through structural biology and computational modeling will facilitate the rational design of next-generation activators.
By continuing to build upon our understanding of the SCN1A-AA43279 interaction, the scientific community can move closer to developing effective and targeted therapies for patients suffering from these devastating seizure disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a personalized digital biomarker of vaccine-associated reactogenicity using wearable sensors and digital twin technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of AA43279: A Selective Nav1.1 Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of AA43279, a novel small molecule activator of the voltage-gated sodium channel Nav1.1. The data herein is primarily derived from a key study by Frederiksen et al. (2017), which characterized the compound's activity in both recombinant cell lines and ex vivo brain tissue.[1] This document is intended to serve as a detailed resource, outlining the experimental methodologies, quantitative data, and the underlying mechanism of action of this compound.
Core Findings at a Glance
This compound has been identified as a selective activator of Nav1.1 channels.[1][2] In vitro studies demonstrate its ability to potentiate Nav1.1-mediated currents in a concentration-dependent manner, primarily by impairing the fast inactivation kinetics of the channel.[1] This activity translates to an increase in the excitability of fast-spiking GABAergic interneurons, leading to enhanced inhibitory neurotransmission onto pyramidal neurons.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vitro characterization of this compound.
Table 1: Potency and Efficacy of this compound on Human Nav Channels Expressed in HEK-293 Cells [3]
| Channel Subtype | EC50 (μM) | Maximal Response (fold increase over baseline) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.4 | 14.4 | 2.1 |
| Nav1.5 | 11.6 | 1.8 |
| Nav1.6 | No fitted value obtained (up to 30 μM) | Not applicable |
| Nav1.7 | No fitted value obtained (up to 30 μM) | Not applicable |
Table 2: Electrophysiological Effects of this compound (30 μM) on Rat Hippocampal Neurons
| Parameter | Cell Type | Effect |
| Firing Frequency | Parvalbumin-expressing, fast-spiking GABAergic interneurons | Increased |
| Spontaneous Inhibitory Post-Synaptic Currents (sIPSCs) | Pyramidal neurons | Increased frequency and amplitude |
| Firing Frequency | Pyramidal neurons | No significant change |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the selective potentiation of Nav1.1 channels, which are predominantly expressed on GABAergic interneurons.[1][4] By slowing the inactivation of these channels, this compound increases the sodium influx during an action potential, leading to enhanced excitability of these inhibitory neurons. This heightened activity results in greater GABA release at the synapse with pyramidal neurons, thereby increasing the frequency and amplitude of spontaneous inhibitory post-synaptic currents (sIPSCs) in the latter. This targeted enhancement of inhibitory tone is the primary mechanism by which this compound is thought to exert its effects.
Experimental Protocols
Automated Whole-Cell Patch-Clamp on HEK-293 Cells
This protocol was utilized to determine the potency and selectivity of this compound on various human Nav channel subtypes.
-
Cell Line: HEK-293 cells stably expressing human Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6, or Nav1.7 channels.
-
Electrophysiology Platform: An automated patch-clamp system was employed for high-throughput recordings.[5][6]
-
Recording Configuration: Whole-cell patch-clamp.
-
Voltage Protocol:
-
Data Analysis:
Slice Electrophysiology on Rat Hippocampal Tissue
This ex vivo protocol was used to assess the effects of this compound on neuronal activity in a more physiologically relevant context.
-
Tissue Preparation:
-
Hippocampal brain slices were prepared from rats.
-
-
Recording Configuration: Whole-cell patch-clamp recordings were made from visually identified parvalbumin-expressing, fast-spiking interneurons and CA1 pyramidal neurons.
-
Experimental Conditions:
-
This compound was perfused over the brain slices at a concentration of 30 μM.
-
-
Data Acquisition and Analysis:
-
Interneuron Firing: Action potentials were evoked by depolarizing current steps, and the firing frequency was measured before and after the application of this compound.
-
sIPSCs in Pyramidal Neurons: Spontaneous inhibitory post-synaptic currents were recorded from pyramidal neurons to measure the frequency and amplitude of GABAergic synaptic events.
-
Pyramidal Neuron Excitability: The firing frequency of pyramidal neurons was also assessed in response to depolarizing current steps.[7]
-
Experimental Workflow
The in vitro evaluation of this compound followed a logical progression from target-based screening in a recombinant system to functional validation in a native tissue preparation.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Channels in Genetic Epilepsy: From Genes and Mechanisms to Disease-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AA43279 in In Vitro Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1, which is encoded by the SCN1A gene.[1][2] Nav1.1 channels are predominantly expressed in fast-spiking GABAergic interneurons and are crucial for the generation and propagation of action potentials in these cells.[1][3] Dysfunctional Nav1.1 channels are associated with neurological disorders, making them a key target for therapeutic development.[1] this compound enhances Nav1.1-mediated currents, primarily by impairing the fast inactivation kinetics of the channel.[1][4] This leads to increased excitability of fast-spiking interneurons and enhanced GABAergic transmission.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro patch clamp experiments using both heterologous expression systems and brain tissue slices.
Mechanism of Action & Signaling Pathway
This compound acts as a positive modulator of Nav1.1 channels. By binding to the channel, it slows the rate of fast inactivation, leading to a larger and more sustained sodium current during membrane depolarization. This enhanced sodium influx increases the excitability of neurons, particularly fast-spiking GABAergic interneurons, which express high levels of Nav1.1. The increased firing of these interneurons leads to a greater release of the inhibitory neurotransmitter GABA, which in turn increases the frequency and amplitude of spontaneous inhibitory post-synaptic currents (sIPSCs) in downstream pyramidal neurons. This overall enhancement of inhibitory signaling can have anticonvulsive effects.[1][3]
Figure 1: Signaling pathway of this compound.
Data Presentation
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound's interaction with various voltage-gated sodium channel subtypes as determined by whole-cell patch clamp electrophysiology in HEK-293 cells.
| Parameter | Nav1.1 | Reference |
| EC50 | 9.5 µM | [2] |
| Maximal Response | 2.6-fold increase | [2] |
Table 1: Potency of this compound on Nav1.1 Channels.
| Nav Subtype | EC50 (µM) | Maximal Response (fold increase) | Reference |
| Nav1.2 | 22.8 | 1.5 | [2] |
| Nav1.4 | No fit obtained | - | [2] |
| Nav1.5 | 11.6 | 1.8 | [2] |
| Nav1.6 | 14.4 | 2.1 | [2] |
| Nav1.7 | No fit obtained | - | [2] |
Table 2: Selectivity Profile of this compound against other Nav Channel Subtypes.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in two common in vitro patch clamp preparations: HEK-293 cells expressing Nav1.1 channels and acute rat hippocampal slices.
Protocol 1: Whole-Cell Voltage Clamp Recordings in HEK-293 Cells
This protocol is designed to measure the effect of this compound on Nav1.1 currents in a heterologous expression system.
1. Cell Culture:
-
Culture HEK-293 cells stably expressing human Nav1.1 channels in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For recording, plate cells onto glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Perform whole-cell patch clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Elicit Nav1.1 currents by applying a depolarizing step to -10 mV.
-
Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) to determine the concentration-response relationship.
-
Allow for a stable baseline recording before and after drug application. A washout period with the control external solution should be performed to assess the reversibility of the effect.
References
- 1. Parvalbumin-Containing Fast-Spiking Basket Cells Generate the Field Potential Oscillations Induced by Cholinergic Receptor Activation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1 (encoded by the SCN1A gene).[1][2] Nav1.1 channels are predominantly expressed in fast-spiking GABAergic interneurons and are crucial for their excitability.[1][3][4] Loss-of-function mutations in the SCN1A gene are associated with severe epileptic encephalopathies, such as Dravet syndrome.[4][5][6] this compound has been shown to increase the Nav1.1-mediated current, primarily by impairing the fast inactivation kinetics of the channel.[1][3] This activity enhances the firing of fast-spiking interneurons, increases GABAergic transmission, and has demonstrated anti-convulsive effects in preclinical models, making it a valuable tool for studying Nav1.1 function and for the development of novel anti-epileptic therapies.[1][5][7]
These application notes provide detailed protocols for the use of this compound in Human Embryonic Kidney (HEK-293) cells heterologously expressing human Nav1.1 channels.
Data Presentation
Table 1: Potency and Selectivity of this compound on Human Nav Channels Expressed in HEK-293 Cells
| Channel Subtype | EC50 (μM) | Maximal Response (Fold Increase) | Number of Experiments (n) |
| Nav1.1 | 9.5 | 2.6 | 5 |
| Nav1.2 | 22.8 | 1.5 | 4 |
| Nav1.4 | 14.4 | 2.1 | 5 |
| Nav1.5 | 11.6 | 1.8 | 5 |
| Nav1.6 | No fitted values obtained | - | 4 |
| Nav1.7 | No fitted values obtained | - | 5 |
Data sourced from Frederiksen K, et al. (2017).[8]
Signaling Pathway and Mechanism of Action
This compound acts as a positive modulator of Nav1.1 channels. In HEK-293 cells expressing human Nav1.1, it enhances the sodium current in a concentration-dependent manner. The primary mechanism of this enhancement is the impairment of the channel's fast inactivation process.[1][3] This leads to a prolonged influx of sodium ions during membrane depolarization, thereby increasing the excitability of cells expressing Nav1.1 channels. In a physiological context, particularly in the central nervous system, this translates to increased firing of GABAergic interneurons, which in turn enhances inhibitory neurotransmission and can counteract the hyperexcitability observed in conditions like epilepsy.[1]
Caption: Mechanism of this compound action on Nav1.1 channels.
Experimental Protocols
HEK-293 Cell Culture and Transfection for Nav1.1 Expression
This protocol outlines the steps for maintaining HEK-293 cells and transiently transfecting them to express human Nav1.1 channels.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[9]
-
Plasmid DNA encoding human Nav1.1 (SCN1A)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HEK-293 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.[9] Passage the cells when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed the HEK-293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the Nav1.1 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.[10]
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator and culture for 24-48 hours to allow for gene expression before proceeding with experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for recording Nav1.1-mediated currents in transfected HEK-293 cells and assessing the effect of this compound.
Materials:
-
Transfected HEK-293 cells expressing Nav1.1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Extracellular (bath) solution: Composition can vary, a typical solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Intracellular (pipette) solution: Composition can vary, a typical solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
This compound stock solution (e.g., in DMSO) and final dilutions in extracellular solution.
Procedure:
-
Cell Preparation: Transfer a coverslip with transfected cells to the recording chamber on the patch-clamp setup. Perfuse the chamber with extracellular solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under visual control, approach a single transfected cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Application of this compound:
-
Establish a stable baseline recording of Nav1.1 currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the compound. A concentration-response curve can be generated by applying increasing concentrations of this compound.[8]
-
-
Data Analysis: Measure the peak inward current and the inactivation kinetics before and after the application of this compound. The effect of this compound is observed as an increase in the peak current and a slowing of the inactivation rate.[8]
Caption: Experimental workflow for patch-clamp electrophysiology.
Safety Precautions
Standard laboratory safety procedures should be followed when handling cell cultures and chemical reagents. Consult the Safety Data Sheet (SDS) for this compound before use. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All cell culture work should be performed in a certified biological safety cabinet.
Troubleshooting
-
Low Transfection Efficiency: Optimize cell density at the time of transfection, the DNA to transfection reagent ratio, and the quality of the plasmid DNA.
-
Small or No Nav1.1 Currents:
-
Confirm successful transfection (e.g., by co-transfecting a fluorescent protein marker).
-
Ensure the health of the cells.
-
Verify the composition and pH of the recording solutions.
-
Check the quality of the giga-seal and the whole-cell access resistance.
-
-
Inconsistent Effects of this compound:
-
Ensure accurate preparation of this compound dilutions.
-
Verify the stability of the compound in the experimental solution.
-
Ensure a stable baseline recording before compound application.
-
Check for rundown of the Nav1.1 current over time and perform experiments within a stable recording window.
-
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule activator of Nav1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo (2017) | Kristen Frederiksen | 25 Citations [scispace.com]
- 4. Modeling NaV1.1/SCN1A sodium channel mutations in a microcircuit with realistic ion concentration dynamics suggests differential GABAergic mechanisms leading to hyperexcitability in epilepsy and hemiplegic migraine | PLOS Computational Biology [journals.plos.org]
- 5. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dravetfoundation.org [dravetfoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. Human SCN1A Stable Cell Line-HEK293 (CSC-RI0047) - Creative Biogene [creative-biogene.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for AA43279 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a potent and selective small molecule activator of the voltage-gated sodium channel Nav1.1 (SCN1A).[1] In the central nervous system, Nav1.1 channels are predominantly expressed in GABAergic interneurons, particularly fast-spiking, parvalbumin-positive interneurons.[1] These interneurons play a critical role in regulating the excitatory-inhibitory balance within neuronal circuits. Deficiencies in Nav1.1 function are associated with neurological disorders, including epilepsy.[1]
This compound enhances Nav1.1-mediated currents by impairing the fast inactivation kinetics of the channel.[1] This leads to increased excitability of GABAergic interneurons, resulting in enhanced GABA release and subsequent inhibition of pyramidal neurons.[1] This targeted modulation of inhibitory neurotransmission makes this compound a valuable tool for studying neuronal circuitry and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability.
These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture, including recommended concentrations, experimental workflows, and methods for assessing its effects on neuronal activity.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published data.
| Parameter | Value | Cell Type | Reference |
| EC50 (Nav1.1) | 9.5 µM | HEK-293 | [2] |
| EC50 (Nav1.2) | 22.8 µM | HEK-293 | [2] |
| EC50 (Nav1.4) | 14.4 µM | HEK-293 | [2] |
| EC50 (Nav1.5) | 11.6 µM | HEK-293 | [2] |
| EC50 (Nav1.6) | No fitted value | HEK-293 | [2] |
| EC50 (Nav1.7) | No fitted value | HEK-293 | [2] |
| Effective Concentration (Brain Slices) | 30 µM | Rat Hippocampal Slices |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 274.35 g/mol , dissolve 2.74 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Primary Neuronal Culture
This protocol describes the culture of primary hippocampal or cortical neurons.
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Culture plates or coverslips
Protocol:
-
Coat culture surfaces with 0.1 mg/mL poly-D-lysine or poly-L-ornithine in sterile water overnight at 37°C.
-
Wash the coated surfaces three times with sterile water and allow them to dry.
-
(Optional) Further coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.
-
Isolate primary neurons from embryonic rodent brain tissue (e.g., E18 rat hippocampus or cortex) using established dissection and dissociation protocols.
-
Plate the dissociated neurons onto the coated surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-media changes every 2-3 days.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments with this compound.
Treatment of Neuronal Cultures with this compound
Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed neuronal culture medium. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. A suggested starting range is 1 µM to 30 µM.
-
Remove a portion of the medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound. Ensure gentle mixing.
-
Incubate the treated cultures for the desired duration. For acute electrophysiological recordings, effects can typically be observed within minutes of application. For longer-term studies, treatment duration can range from hours to days, depending on the experimental goals.
Endpoint Analysis: Electrophysiology
This protocol outlines a general procedure for whole-cell patch-clamp recordings to assess the effect of this compound on neuronal activity.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Internal and external recording solutions
Protocol:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with the appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron of interest (e.g., a pyramidal neuron to measure inhibitory postsynaptic currents).
-
Record baseline neuronal activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs).
-
Perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record changes in neuronal activity. An increase in the frequency and/or amplitude of sIPSCs in pyramidal neurons is an expected outcome.
-
To assess the direct effect on interneurons, recordings can be performed on identified GABAergic neurons, where an increase in firing rate upon this compound application would be expected.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuronal cultures.
References
Application Notes and Protocols for AA43279 in Zebrafish Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a complex neurological disorder characterized by recurrent seizures. Zebrafish have emerged as a powerful in vivo model for studying epilepsy and for high-throughput screening of potential anti-seizure medications due to their genetic tractability, rapid development, and physiological similarities to mammals.[1] This document provides detailed application notes and protocols for the use of AA43279, a small molecule activator of the Nav1.1 sodium channel, in zebrafish models of epilepsy, particularly those mimicking Dravet syndrome.
Dravet syndrome is a severe form of childhood epilepsy often caused by loss-of-function mutations in the SCN1A gene, which encodes the alpha subunit of the Nav1.1 voltage-gated sodium channel.[2][3] These channels are crucial for the excitability of GABAergic interneurons.[4] Their dysfunction leads to reduced inhibition of pyramidal cells and subsequent network hyperexcitability, resulting in seizures.[3][4] this compound has been identified as an activator of Nav1.1 channels, offering a potential therapeutic strategy to restore neuronal inhibition and control seizures.[2][4]
Mechanism of Action of this compound
This compound functions as a positive modulator of Nav1.1 channels.[4][5] It enhances the Nav1.1-mediated current, primarily by impairing the fast inactivation kinetics of the channel.[4] This leads to an increased firing activity of fast-spiking GABAergic interneurons, which in turn enhances inhibitory postsynaptic currents in pyramidal neurons.[4] By potentiating the function of the compromised Nav1.1 channels in Dravet syndrome models, this compound aims to rebalance the excitatory/inhibitory signaling in the brain and reduce seizure susceptibility.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model System | Reference |
| EC50 (Nav1.1) | 9.5 µM | HEK-293 cells | [5][7] |
| EC50 (Nav1.2) | 22.8 µM | HEK-293 cells | [7] |
| EC50 (Nav1.5) | 14.4 µM | HEK-293 cells | [7] |
| EC50 (Nav1.6) | 11.6 µM | HEK-293 cells | [7] |
| Efficacy (Nav1.1) | 2.6 times baseline | HEK-293 cells | [7] |
| Efficacy (Nav1.2) | 1.5 times baseline | HEK-293 cells | [7] |
| Efficacy (Nav1.5) | 2.1 times baseline | HEK-293 cells | [7] |
| Efficacy (Nav1.6) | 1.8 times baseline | HEK-293 cells | [7] |
| Zebrafish Model | Assay Type | Concentration(s) Tested | Observed Effect | Reference(s) |
| scn1lab knockout | Locomotor Activity | 50 µM | Statistically significant reduction in spontaneous burst movements. | [3] |
| scn1lab knockout | Locomotor Activity | 10, 100, 250 µM | No significant alteration in swim velocities for scn1lab mutants. | [7][8] |
| Wild-type | Locomotor Activity | 100 µM | Significantly increased swim velocities. | [7][9] |
| scn1lab knockout | Local Field Potential (LFP) | Not specified | Reduced the frequency of epileptiform electrical events by approximately 50%. The effect was less pronounced when compared to fenfluramine. | [6][8][10] |
| Wild-type | Local Field Potential (LFP) | 10, 100 µM | Evoked type 2 ictal-like events. | [9] |
Experimental Protocols
Zebrafish Model and Maintenance
-
Model: scn1lab mutant/knockout zebrafish larvae are the recommended model for studying this compound in the context of Dravet syndrome.[3][6] Wild-type siblings should be used as controls.
-
Age: Larvae at 5 to 7 days post-fertilization (dpf) are typically used for behavioral and electrophysiological assays.[8][11]
-
Maintenance: Zebrafish should be raised at 28.5°C in E3 embryo medium on a 14/10 hour light/dark cycle.
Drug Preparation and Administration
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution in E3 embryo medium to the desired final concentrations (e.g., 10, 50, 100, 250 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Administration: Add the working solution directly to the wells containing individual zebrafish larvae.
Behavioral Assay: Locomotor Activity Tracking
This assay quantifies high-velocity movements, which are a surrogate for convulsive seizure-like behavior in zebrafish larvae.[3][8]
-
Acclimation: Place individual 5-7 dpf larvae in separate wells of a 96-well plate containing E3 medium. Allow them to acclimate for at least 30 minutes.
-
Baseline Recording: Record baseline locomotor activity for 10-15 minutes using an automated tracking system (e.g., Viewpoint Zebrabox).
-
Drug Incubation: Add the this compound working solution or vehicle control to the wells. Incubate for a predetermined period (e.g., 60-90 minutes).[12]
-
Post-Treatment Recording: Record locomotor activity again for 10-15 minutes.
-
Data Analysis: Analyze the tracking data to determine parameters such as total distance moved, average velocity, and the frequency of high-velocity "burst" movements (e.g., exceeding a threshold of 25 mm/s).[8] Compare the post-treatment data to the baseline and to vehicle-treated controls.
Electrophysiological Assay: Local Field Potential (LFP) Recording
LFP recordings directly measure epileptiform electrical activity in the larval brain.[6][11]
-
Immobilization: Anesthetize a 5-7 dpf larva and embed it in low-melting-point agarose in a recording chamber, leaving the dorsal side of the head exposed.
-
Electrode Placement: Under a microscope, carefully insert a glass microelectrode into the optic tectum or forebrain.
-
Baseline Recording: Record baseline brain electrical activity for a stable period (e.g., 10-15 minutes).
-
Drug Perfusion: Perfuse the recording chamber with the this compound working solution or vehicle control.
-
Post-Treatment Recording: Continue recording to observe any changes in the frequency and amplitude of epileptiform discharges.
-
Data Analysis: Analyze the LFP recordings to quantify the number and characteristics of interictal-like and ictal-like discharges. Compare the drug-treated group to the vehicle control.
Signaling Pathways and Experimental Workflow
Conclusion
This compound serves as a valuable research tool for investigating the role of Nav1.1 channel activation in mitigating seizures in zebrafish models of Dravet syndrome. The protocols outlined above provide a framework for assessing the efficacy of this compound using both behavioral and electrophysiological endpoints. Given the conflicting reports on its efficacy in zebrafish, it is crucial for researchers to perform careful dose-response studies and validate their findings, potentially using multiple assays.[8][9][10] These application notes and protocols are intended to guide researchers in the rigorous preclinical evaluation of this compound and similar compounds for the treatment of epilepsy.
References
- 1. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics | MDPI [mdpi.com]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Testing of putative antiseizure drugs in a preclinical Dravet syndrome zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AA43279 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a small molecule activator of the Nav1.1 voltage-gated sodium channel, a key component in the regulation of neuronal excitability.[1][2] Predominantly expressed in GABAergic fast-spiking interneurons, Nav1.1 channels are critical for action potential generation and propagation in these inhibitory neurons.[1][3] Dysfunctional Nav1.1 channels are associated with neurological disorders characterized by neuronal hyperexcitability, such as Dravet syndrome, a severe form of childhood epilepsy.[4][5]
This compound has been shown to increase the excitability of fast-spiking interneurons and enhance GABAergic transmission in vitro.[1][3] The compound demonstrates anti-convulsive properties in in vivo models, making it a valuable tool for investigating the therapeutic potential of Nav1.1 activation.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models for preclinical efficacy and safety assessment.
Mechanism of Action
This compound functions by impairing the fast inactivation kinetics of Nav1.1 channels.[1] This leads to an increased sodium current, which in turn enhances the firing activity of GABAergic interneurons.[1] The subsequent increase in GABA release and inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons helps to restore the excitatory/inhibitory balance in neuronal circuits, thereby reducing hyperexcitability and seizure activity.[1]
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| EC50 | Human | HEK-293 | 9.5 µM | [2] |
In Vivo Efficacy of this compound in a Zebrafish Model of Dravet Syndrome
| Model | Parameter | Effect | Reference |
| scn1lab mutant zebrafish | Frequency of epileptiform electrical events | ~50% reduction | [6] |
Representative In Vivo Efficacy Data Template for this compound in Mouse Models
| Mouse Model | Test | Dosage (mg/kg) | Administration Route | Outcome |
| Wild-type (e.g., CF-1) | Maximal Electroshock Seizure (MES) Test | e.g., 10, 30, 100 | e.g., Intraperitoneal (i.p.) | ED50 (mg/kg) |
| Dravet Syndrome (e.g., Scn1a+/-) | Seizure Frequency | e.g., 30 mg/kg/day | e.g., Oral gavage (p.o.) | % reduction in spontaneous seizures |
| Dravet Syndrome (e.g., Scn1a+/-) | Survival Rate | e.g., 30 mg/kg/day | e.g., Oral gavage (p.o.) | % increase in survival at X days |
Representative In Vivo Toxicity Data Template for this compound in Mouse Models
| Mouse Strain | Administration Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observed Adverse Effects |
| e.g., C57BL/6 | e.g., Intraperitoneal (i.p.) | e.g., 7 days | Specify mg/kg/day | e.g., Sedation, ataxia, weight loss |
| e.g., C57BL/6 | e.g., Oral gavage (p.o.) | e.g., 28 days | Specify mg/kg/day | e.g., Changes in blood chemistry, organ pathology |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Efficacy Testing in a Mouse Seizure Model
This protocol describes the intraperitoneal (i.p.) administration of this compound for acute anti-convulsant testing using the Maximal Electroshock Seizure (MES) test.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male CF-1 mice (or other appropriate strain)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Electroconvulsive device for MES test
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.
-
For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 100 µL of DMSO. Then, add 400 µL of PEG300 and mix thoroughly. Finally, add 500 µL of saline and vortex until a clear solution is formed.
-
Prepare different concentrations for dose-response studies by serial dilution.
-
-
Administration of this compound:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The injection volume should typically be 10 mL/kg.
-
Administer the compound at a predetermined time before the seizure induction (e.g., 30 minutes).
-
-
Maximal Electroshock Seizure (MES) Test:
-
At the designated time point after injection, perform the MES test.
-
Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of a tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Record the number of animals protected at each dose.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Protocol 2: Chronic Administration of this compound in a Dravet Syndrome Mouse Model
This protocol outlines the oral gavage administration of this compound for long-term efficacy studies in a Dravet syndrome mouse model (e.g., Scn1a+/-).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Scn1a+/- mice and wild-type littermates
-
Oral gavage needles
-
Animal balance
-
Video monitoring system for seizure detection
Procedure:
-
Animal and Group Allocation:
-
Use Scn1a+/- mice and their wild-type littermates.
-
Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in a suitable vehicle for oral administration, such as 0.5% methylcellulose in sterile water.
-
The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 10 mL/kg).
-
-
Chronic Administration:
-
Administer this compound or vehicle once daily via oral gavage at the same time each day.
-
The duration of the treatment will depend on the study endpoints (e.g., 2-4 weeks).
-
-
Monitoring and Endpoints:
-
Seizure Frequency: Continuously monitor the mice using a video recording system to quantify the number and severity of spontaneous seizures.
-
Survival: Record the survival rate of the mice in each group throughout the study.
-
Behavioral Assessments: Conduct behavioral tests to assess any effects on motor coordination, anxiety, and cognitive function.
-
Toxicity: Monitor the general health of the animals, including body weight, food and water intake, and any signs of adverse effects.
-
-
Data Analysis:
-
Compare the seizure frequency and survival curves between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test for seizure frequency, Log-rank test for survival).
-
Visualizations
Caption: Experimental workflow for in vivo administration and assessment of this compound.
Caption: Signaling pathway of this compound in enhancing neuronal inhibition.
References
- 1. Chronic partial TrkB activation reduces seizures and mortality in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeat-Dosing-of-Novel-Selective-Inhibitors-of-NaV1-6-Enhances-Efficacy-in-the-Mouse-Maximal-Electroshock-Model [aesnet.org]
- 3. 7-Nitroindazole enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for AA43279 in Synaptic Transmission and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1 (SCN1A).[1][2][3] Primarily expressed in fast-spiking GABAergic interneurons, Nav1.1 channels are crucial for the generation and propagation of action potentials in these inhibitory neurons.[1][3][4][5] Dysfunctional Nav1.1 channels are associated with neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[5][6] this compound, identified as 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, enhances Nav1.1-mediated currents, offering a valuable pharmacological tool for investigating the role of Nav1.1 and fast-spiking interneurons in synaptic transmission and inhibition.[1][3]
Mechanism of Action
This compound potentiates Nav1.1 channel function by impairing their fast inactivation kinetics.[1][3] This leads to a concentration-dependent increase in the sodium current conducted by Nav1.1 channels.[1][7] By selectively targeting Nav1.1 channels, which are enriched in parvalbumin-expressing, fast-spiking interneurons, this compound effectively increases the excitability of these inhibitory neurons.[1][4] This enhanced interneuron activity results in an increased release of GABA and a subsequent rise in spontaneous inhibitory post-synaptic currents (sIPSCs) in downstream pyramidal neurons, thereby strengthening synaptic inhibition within neuronal circuits.[1][3][4]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Channel/Preparation | Species | Reference |
| EC50 | 9.5 µM | Nav1.1 | Human | [2][7] |
| EC50 | 22.8 µM | Nav1.2 | Human | [7] |
| EC50 | 14.4 µM | Nav1.4 | Human | [7] |
| EC50 | 11.6 µM | Nav1.5 | Human | [7] |
| Maximal Response (vs. control) | 2.6-fold increase | Nav1.1 | Human | [7] |
| Effective Concentration (in vitro) | 30 µM | Rat Hippocampal Slices | Rat | [8] |
| Effective Concentration (in vivo) | 10-250 µM | Zebrafish Larvae | Zebrafish | [9] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in HEK-293 Cells
This protocol is designed to assess the effect of this compound on human Nav1.1 channels expressed in a heterologous system.
Materials:
-
HEK-293 cells stably expressing human Nav1.1 channels
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated or manual patch-clamp setup
Procedure:
-
Culture HEK-293 cells expressing Nav1.1 channels to an appropriate confluency.
-
Prepare fresh external and internal solutions.
-
Harvest cells and resuspend in the external solution.
-
Transfer the cell suspension to the patch-clamp recording chamber.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline Nav1.1 currents by applying a depolarizing voltage step (e.g., to -10 mV from a holding potential of -120 mV).[7]
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding Nav1.1 currents.[7]
-
Analyze the data to determine the effect of this compound on current amplitude and inactivation kinetics. Calculate the EC50 value by fitting the concentration-response data to the Hill equation.[7]
Ex Vivo Electrophysiology: Recordings in Acute Brain Slices
This protocol allows for the study of this compound's effects on neuronal excitability and synaptic transmission in a more intact neural circuit.
Materials:
-
Rodent (e.g., rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Recording chamber for brain slices
-
Patch-clamp or field potential recording setup
-
This compound
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute hippocampal or cortical slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from identified fast-spiking interneurons and pyramidal neurons.
-
To assess the effect on interneuron excitability, record action potential firing in response to depolarizing current injections before and after application of this compound (e.g., 30 µM).[8]
-
To measure the effect on synaptic inhibition, record spontaneous inhibitory post-synaptic currents (sIPSCs) from pyramidal neurons in the presence and absence of this compound.[1]
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Threshold Test
This protocol is used to evaluate the in vivo efficacy of this compound as an anticonvulsant.
Materials:
-
Rodents (e.g., rats or mice)
-
Electroconvulsive shock device
-
Corneal electrodes
-
This compound formulation for in vivo administration (e.g., suspension in a suitable vehicle)
Procedure:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
At the time of expected peak compound effect, apply a brief electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Determine the dose of this compound that protects 50% of the animals from the seizure endpoint (ED50).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in enhancing synaptic inhibition.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for determining the in vitro efficacy of this compound.
Logical Relationship of this compound's Effects
Caption: Causal chain of this compound's effects from channel to behavior.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule activator of Nav1.1 channels increases fast‐spiking interneuron excitability and GABAergic transmission in vitro and has anti‐convulsive effects in vivo | Semantic Scholar [semanticscholar.org]
- 4. A small molecule activator of Nav1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo (2017) | Kristen Frederiksen | 25 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Electrophysiological Recording with AA43279
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene.[1][2][3] Nav1.1 channels are predominantly expressed in fast-spiking GABAergic interneurons, where they play a pivotal role in the generation and propagation of action potentials.[1][2][3] By specifically targeting Nav1.1, this compound serves as a critical tool for elucidating the function of these channels and interneurons in neuronal circuitry and in disease states like epilepsy.
Mechanism of Action
This compound potentiates Nav1.1-mediated currents primarily by impairing the fast inactivation kinetics of the channel.[1][2] This mechanism results in a prolonged influx of sodium ions during depolarization, leading to an increase in the excitability of neurons that express Nav1.1 channels.
Applications
-
In Vitro Electrophysiology: Characterization of Nav1.1 channel function in heterologous expression systems such as HEK-293 cells.
-
Ex Vivo Brain Slice Electrophysiology: Investigation of the impact of Nav1.1 activation on the excitability of specific neuronal populations, including fast-spiking interneurons, and the resulting effects on synaptic transmission.[1][2]
-
Drug Discovery: A valuable compound for screening and characterizing novel modulators of Nav1.1.
-
Disease Modeling: A tool to explore the potential therapeutic benefits of Nav1.1 activation in models of neurological disorders where Nav1.1 function is compromised, for instance, in Dravet syndrome.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro electrophysiological studies.
Table 1: In Vitro Efficacy and Selectivity of this compound on Human Nav Channels
| Channel Subtype | EC50 (µM) | Maximal Response (fold increase over baseline) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.4 | 14.4 | 2.1 |
| Nav1.5 | 11.6 | 1.8 |
| Nav1.6 | Not Determined | Not Determined |
| Nav1.7 | Not Determined | Not Determined |
Data derived from Frederiksen et al., 2017.
Table 2: Effects of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Hippocampal Pyramidal Neurons
| Parameter | Control | This compound (30 µM) |
| sIPSC Frequency | Baseline | Significantly Increased |
| sIPSC Amplitude | Baseline | Significantly Increased |
Data derived from Frederiksen et al., 2017.
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells Expressing Human Nav1.1
This protocol details the methodology for measuring the effects of this compound on Nav1.1 currents in a heterologous expression system.
Materials:
-
HEK-293 cells
-
Plasmid DNA for human Nav1.1 and a fluorescent reporter (e.g., GFP)
-
Standard cell culture reagents (DMEM, FBS, penicillin/streptomycin)
-
Transfection reagent
-
Glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
-
Co-transfect cells with plasmids for human Nav1.1 and GFP using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, plate the cells onto glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Identify transfected cells by GFP fluorescence.
-
Using a borosilicate glass pipette (2-4 MΩ resistance) filled with internal solution, approach a cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -120 mV.
-
Apply a depolarizing voltage step to -10 mV to elicit Nav1.1 currents.
-
Record baseline currents for a stable period.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
After the drug effect has stabilized, record the currents again to determine the potentiation.
-
Current-Clamp Recordings from Fast-Spiking Interneurons in Acute Rat Hippocampal Slices
This protocol describes how to assess the effect of this compound on the firing properties of fast-spiking interneurons.
Materials:
-
Young adult Sprague-Dawley rats (P21-P30)
-
Vibratome
-
Slicing and recording chambers
-
Patch-clamp setup with IR-DIC optics
Solutions:
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-Glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-Glucose.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH. Continuously bubble all solutions with 95% O₂ / 5% CO₂.
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices in ice-cold cutting solution using a vibratome.
-
Transfer slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes, then maintain them at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at room temperature or a more physiological temperature.
-
Using IR-DIC microscopy, identify putative fast-spiking interneurons in the CA1 region based on their morphology and location.
-
Establish a whole-cell recording in current-clamp mode.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., 500 ms duration, from -100 pA to +500 pA in 50 pA increments) to characterize the neuron's firing pattern.
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound.
-
Repeat the current injection protocol to assess changes in firing frequency and other action potential parameters.
-
Voltage-Clamp Recordings of sIPSCs in CA1 Pyramidal Neurons
This protocol is designed to measure the impact of this compound on GABAergic synaptic transmission.
Materials and Solutions:
-
Same as for the current-clamp protocol, with the exception of the internal solution.
-
Internal (Pipette) Solution for sIPSC recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Pharmacological agents to block excitatory currents (e.g., 20 µM CNQX and 50 µM APV).
Procedure:
-
Slice Preparation: Follow the same procedure as for current-clamp recordings.
-
Electrophysiological Recording:
-
Identify CA1 pyramidal neurons for recording.
-
Establish a whole-cell recording in voltage-clamp mode.
-
Hold the neuron at a membrane potential of -70 mV.
-
To isolate GABAergic sIPSCs, add CNQX and APV to the perfusing aCSF to block AMPA/kainate and NMDA receptors, respectively.
-
Record a stable baseline of sIPSC activity for several minutes.
-
Apply this compound via the perfusion system.
-
Record sIPSCs in the presence of this compound to analyze changes in their frequency and amplitude.
-
Visualizations
Caption: Proposed signaling pathway for the action of this compound.
Caption: General experimental workflow for electrophysiological characterization of this compound.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of currents underlying the different firing patterns of spinal sensory neurons and interneurons identified in vivo using multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quantitative Analyses of Spontaneous Synaptic Events in Cortical Pyramidal Cells Reveal Subtle Parvalbumin-Expressing Interneuron Dysfunction in a Knock-In Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is a critical component in the generation and propagation of action potentials, primarily within fast-spiking GABAergic interneurons[1]. The malfunction of these channels is strongly linked to severe neurological disorders, most notably Dravet Syndrome, a devastating infantile-onset epilepsy[2][3]. Consequently, Nav1.1 has emerged as a key therapeutic target for the discovery of novel modulators. AA43279, a small molecule activator of Nav1.1, serves as an important pharmacological tool for studying the channel's function and as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new Nav1.1 modulators[1][4].
These application notes provide an overview of the pharmacological properties of this compound, detailed protocols for HTS assays to identify Nav1.1 modulators, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound, chemically identified as 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, acts as a positive modulator of Nav1.1 channels[1]. Its primary mechanism of action involves impairing the fast inactivation kinetics of the channel, leading to an increased sodium current in a concentration-dependent manner[1]. This enhancement of Nav1.1 function boosts the excitability of GABAergic interneurons, thereby increasing inhibitory neurotransmission and producing anti-convulsive effects[1].
Quantitative Data for this compound
The following tables summarize the key quantitative parameters for this compound, providing a baseline for comparison of newly identified compounds.
Table 1: In Vitro Potency and Efficacy of this compound on Human Nav1.1 Channels
| Parameter | Value | Cell Line | Notes |
| EC50 | 9.5 µM | HEK-293 | Concentration for 50% of maximal response.[4] |
| Maximal Response | 2.6-fold increase in current | HEK-293 | Compared to baseline Nav1.1 current.[5] |
Table 2: Selectivity Profile of this compound Against Other Human Nav Channel Subtypes
| Channel Subtype | EC50 (µM) | Maximal Response (fold increase) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.4 | 14.4 | 2.1 |
| Nav1.5 | 11.6 | 1.8 |
| Nav1.6 | No fitted value obtained | - |
| Nav1.7 | No fitted value obtained | - |
| Data sourced from Frederiksen K, et al., 2017.[5] |
High-Throughput Screening for Nav1.1 Modulators
The identification of novel Nav1.1 modulators from large compound libraries is a critical step in early drug discovery[6]. HTS technologies for ion channels have evolved significantly, moving from traditional low-throughput methods to more advanced automated platforms[7][8]. The choice of assay depends on the specific research goals, balancing throughput, cost, and physiological relevance.
Experimental Workflow for a Nav1.1 HTS Campaign
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate Nav1.1 modulators.
Caption: High-throughput screening cascade for Nav1.1 modulators.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Assay
This protocol describes a fluorescence-based assay using a membrane potential-sensitive dye, a common method for primary HTS of ion channel modulators due to its high throughput and scalability[7][9].
Objective: To identify compounds that modulate Nav1.1 channel activity by detecting changes in membrane potential.
Materials:
-
HEK-293 cell line stably expressing human Nav1.1.
-
Assay plates (384-well, black, clear bottom).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Compound library, including this compound as a positive control.
-
Veratridine (Nav channel activator).
-
Tetrodotoxin (TTX) (Nav channel blocker) as a negative control.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluorescent imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Culture HEK-293-Nav1.1 cells to 80-90% confluency.
-
Harvest and seed cells into 384-well assay plates at a density of 20,000-30,000 cells per well.
-
Incubate plates for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates and add the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates by dispensing the test compounds, this compound (positive control), and TTX (negative control) into a 384-well plate.
-
Transfer the compounds from the compound plate to the assay plate using the fluorescent imaging plate reader's integrated liquid handling system.
-
-
Signal Measurement:
-
Place the assay plate into the fluorescent imaging plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a Nav channel activator, such as veratridine, to all wells to open the Nav1.1 channels and induce membrane depolarization.
-
Immediately begin recording the fluorescence signal over time. Compounds that potentiate Nav1.1 activity (like this compound) will show a greater change in fluorescence compared to the vehicle control.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the positive (this compound) and negative (TTX) controls.
-
Identify "hits" as compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations from the mean of the vehicle control).
-
Secondary Assay: Automated Patch-Clamp Electrophysiology
This protocol provides a higher-resolution confirmation of hits from the primary screen using automated patch-clamp technology, which offers Giga-seal quality data in a 384-well format[6].
Objective: To confirm the activity of primary hits and determine their potency (EC50) on Nav1.1 channels.
Materials:
-
HEK-293 cell line stably expressing human Nav1.1.
-
Automated patch-clamp system (e.g., Sophion Qube 384).
-
Appropriate intracellular and extracellular recording solutions.
-
Primary hit compounds and this compound for concentration-response curves.
Protocol:
-
Cell Preparation:
-
Culture and harvest HEK-293-Nav1.1 cells as for the primary assay.
-
Prepare a single-cell suspension in the appropriate extracellular solution.
-
-
System Setup:
-
Prime the automated patch-clamp system with intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, seal formation (to Giga-ohm resistance), and whole-cell configuration.
-
Apply a voltage protocol to elicit Nav1.1 currents (e.g., a depolarizing step from a holding potential of -120 mV).
-
Record baseline currents.
-
-
Compound Application and Data Acquisition:
-
Apply increasing concentrations of the hit compounds (typically a 7-point dilution series) to the cells.
-
Record the Nav1.1 current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the baseline.
-
Plot the concentration-response data and fit to the Hill equation to determine the EC50 and maximal efficacy for each confirmed hit.
-
Nav1.1 Signaling Pathway and Therapeutic Rationale
The therapeutic strategy of activating Nav1.1 channels with compounds like this compound is based on correcting the imbalance between excitatory and inhibitory neurotransmission observed in epilepsy[10][11]. In many genetic epilepsies, particularly Dravet Syndrome, loss-of-function mutations in SCN1A lead to reduced function of Nav1.1 channels in GABAergic interneurons[2][11]. This impairs the ability of these inhibitory neurons to fire action potentials, leading to disinhibition of excitatory pyramidal neurons and subsequent network hyperexcitability and seizures[1][10].
Caption: Mechanism of action of this compound on the Nav1.1 signaling pathway.
By activating the remaining functional Nav1.1 channels, this compound enhances the excitability of these inhibitory interneurons, restores GABAergic tone, and reduces overall network hyperexcitability, thereby preventing seizures[1]. This targeted approach highlights the potential of Nav1.1 activators as a promising therapeutic strategy for epilepsy and other neurological disorders characterized by impaired neuronal inhibition.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific deletion of NaV1.1 sodium channels in inhibitory interneurons causes seizures and premature death in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. High throughput assay technologies for ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. NaV1.1 channels and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of AA43279 in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA43279 is a potent and selective activator of the voltage-gated sodium channel Nav1.1, which is primarily expressed in GABAergic interneurons.[1][2][3] Its ability to enhance the activity of these inhibitory neurons makes it a valuable research tool for studying neuronal excitability and its role in neurological disorders such as epilepsy.[1][2][3] Understanding the long-term stability of this compound in various experimental solutions is critical for ensuring the reproducibility and accuracy of research findings. These application notes provide a summary of stability data, detailed experimental protocols for stability assessment, and an overview of the relevant signaling pathway.
Data Presentation: Stability of this compound in Solution
While specific long-term stability data for this compound in various experimental buffers and cell culture media is not extensively published, this section provides an illustrative summary based on the general stability of thiophene carboxamide derivatives and recommended storage conditions. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Illustrative Long-Term Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Percent Remaining (Illustrative) | Notes |
| DMSO | 10 mM | -20°C | >98% after 3 months | Protect from light. Avoid repeated freeze-thaw cycles. |
| DMSO | 10 mM | 4°C | ~95% after 1 month | For short-term storage. |
| Ethanol | 10 mM | -20°C | >95% after 3 months | Suitable alternative to DMSO for some applications. |
Table 2: Illustrative Stability of this compound in Experimental Solutions at 37°C
| Solution | Concentration | Time Point | Percent Remaining (Illustrative) | Notes |
| PBS (pH 7.4) | 10 µM | 24 hours | ~90% | Potential for hydrolysis over extended periods. |
| PBS (pH 7.4) | 10 µM | 48 hours | ~80% | Degradation may accelerate over time. |
| DMEM + 10% FBS | 10 µM | 24 hours | ~85% | Components in media and serum may affect stability. |
| DMEM + 10% FBS | 10 µM | 48 hours | ~75% | Binding to serum proteins may influence degradation rates. |
| Artificial CSF | 10 µM | 8 hours | ~95% | Generally stable for the duration of acute electrophysiology experiments. |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and intended to provide a general guideline. Actual stability may vary depending on the specific experimental conditions, including the purity of the compound, the exact composition of the solutions, and exposure to light and oxygen.
Potential Degradation Pathways
The chemical structure of this compound, 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide, contains a thiophene ring, which can be susceptible to oxidative degradation.[4][5][6] Potential degradation pathways may involve the oxidation of the sulfur atom in the thiophene ring to form sulfoxides or sulfones.[4][7] Additionally, hydrolysis of the carboxamide group can occur, particularly under acidic or basic conditions.[8] It is also important to consider that unsubstituted thiophene derivatives can be metabolically unstable.[9]
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for stability assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of Long-Term Stability in Experimental Solutions
Objective: To determine the stability of this compound in a specific experimental solution over time at different temperatures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental solution (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile, polypropylene tubes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column and mobile phase
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into the experimental solution to the final desired concentration (e.g., 10 µM).
-
Dispense equal volumes of the working solution into multiple sterile polypropylene tubes.
-
Immediately after preparation (T=0), take an aliquot from one tube for HPLC analysis. This will serve as the initial concentration reference.
-
Place the remaining tubes in incubators or water baths at the desired temperatures. Protect the samples from light.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one tube from each temperature condition.
-
Analyze the collected aliquots by HPLC to determine the concentration of intact this compound.
-
HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase composition and gradient will need to be optimized for optimal separation of this compound from any potential degradants. UV detection should be set at the maximum absorbance wavelength of this compound. MS detection can be used for more specific quantification and identification of degradation products.
-
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.[8][10][11]
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp for photostability testing
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC-MS analysis.
-
Base Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize the solution before HPLC-MS analysis.
-
Oxidative Degradation: Mix the this compound working solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period. Analyze by HPLC-MS.
-
Thermal Degradation: Incubate the this compound working solution at a high temperature (e.g., 80°C) for an extended period.
-
Photodegradation: Expose the this compound working solution to a UV lamp for a defined duration.
-
Analyze all stressed samples by HPLC-MS to separate and identify the parent compound and any degradation products. The mass-to-charge ratio (m/z) of the new peaks will help in elucidating the structure of the degradants.
By following these protocols, researchers can ensure the proper handling and storage of this compound and generate reliable and reproducible data in their studies of Nav1.1 channel function.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule activator of Nav1.1 channels increases fast‐spiking interneuron excitability and GABAergic transmission in vitro and has anti‐convulsive effects in vivo | Semantic Scholar [semanticscholar.org]
- 4. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Troubleshooting AA43279 solubility and precipitation issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility and precipitation issues encountered with the hypothetical compound AA43279. The information herein is based on common challenges observed with poorly soluble small molecules in drug discovery and development.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a weakly basic, hydrophobic compound. Its solubility is highly dependent on the pH and the solvent system used. It is generally more soluble in organic solvents and at a lower pH.
2. Why is my this compound precipitating out of solution?
Precipitation of this compound can occur for several reasons:
-
Solvent Exchange: Diluting a high-concentration stock solution of this compound in an organic solvent (like DMSO) into an aqueous buffer can cause it to crash out of solution if the final concentration of the organic solvent is too low to maintain solubility.
-
pH Shift: As a weakly basic compound, this compound's solubility decreases as the pH increases (becomes more neutral or basic). Shifting the pH of the solution can lead to precipitation.
-
Temperature Changes: Changes in temperature during an experiment can affect the solubility of this compound, potentially leading to precipitation, especially during cooling or freeze-thaw cycles.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.
3. How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to improve the solubility of this compound:
-
Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution can help keep this compound dissolved.
-
pH Adjustment: For cell-based assays, using a buffer with a slightly acidic pH (if tolerated by the cells) can enhance solubility. For in vitro assays, adjusting the buffer pH to be more acidic can significantly improve solubility.
-
Use of Solubilizing Agents: Excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Polysorbate 80) can be used to increase the aqueous solubility of this compound.
-
Preparation of a More Dilute Stock Solution: While this may increase the volume of stock solution needed, it can help prevent precipitation upon dilution into your experimental system.
Troubleshooting Guide
Issue: Precipitation upon dilution of DMSO stock into aqueous buffer
Cause: The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO. When the DMSO concentration is rapidly decreased, the compound precipitates.
Solution Workflow:
Technical Support Center: Optimizing AA43279 Concentration to Minimize Off-Target Effects
Welcome to the technical support center for the Nav1.1 channel activator, AA43279. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the Nav1.1 voltage-gated sodium channel, which is encoded by the SCN1A gene.[1][2] Its primary mechanism of action is to impair the fast inactivation kinetics of the Nav1.1 channel, leading to an increased sodium current in a concentration-dependent manner.[1][3][4] This enhanced channel activity primarily targets fast-spiking GABAergic interneurons, which express high levels of Nav1.1 channels, leading to increased neuronal excitability and GABAergic transmission.[1][5]
Q2: What are the known on-target effects of this compound in a biological system?
A2: In preclinical studies, this compound has been shown to increase the firing activity of parvalbumin-expressing, fast-spiking GABAergic interneurons.[1][3] This leads to an increase in spontaneous inhibitory post-synaptic currents (sIPSCs) in pyramidal neurons.[1][2] In vivo, this modulation of GABAergic signaling has demonstrated anti-convulsive properties.[1][3]
Q3: What is known about the off-target profile of this compound?
A3: this compound has been tested for off-target effects against a panel of 72 different proteins and has exhibited reasonable selectivity for the Nav1.1 channel.[1][2][3] However, it does show some activity against other Nav channel subtypes.[4] It is crucial to consider these off-target activities when designing experiments and interpreting data.
Q4: Why is it important to optimize the concentration of this compound in my experiments?
A4: Optimizing the concentration of any small molecule, including this compound, is critical to ensure that the observed biological effects are due to its intended on-target activity.[6] Using a concentration that is too high can lead to increased engagement of lower-affinity off-targets, resulting in misleading data, cellular toxicity, and poor translatability of your findings.[6] The goal is to use the lowest effective concentration that produces the desired on-target effect.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High cellular toxicity observed at the effective concentration. | The concentration used is too high, leading to off-target effects. The specific cell line may be particularly sensitive to the compound or the solvent (e.g., DMSO). | Perform a dose-response curve to determine the EC50 for your on-target effect and a cytotoxicity assay to determine the CC50. Aim to use a concentration well below the CC50. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).[7] |
| Inconsistent results between experiments or different cell lines. | Variability in cell health, passage number, or seeding density. Differential expression levels of the on-target (Nav1.1) or off-target proteins in different cell lines. Inconsistent compound handling and storage. | Standardize cell culture conditions. Verify the expression of Nav1.1 and key off-targets in your cell lines using methods like qPCR or Western blot.[6] Prepare fresh dilutions of this compound from a properly stored stock for each experiment.[7] |
| Observed phenotype does not match expected on-target effect. | The phenotype may be due to an off-target effect. The on-target protein (Nav1.1) may not be the primary driver of the observed biology in your specific model. | Use a structurally unrelated Nav1.1 activator to see if it recapitulates the phenotype.[8] Perform a genetic knockdown or knockout of Nav1.1 (e.g., using siRNA or CRISPR) to confirm that the phenotype is dependent on the target.[6] |
| Difficulty in determining the optimal concentration. | The therapeutic window (difference between on-target efficacy and off-target toxicity) is narrow in the experimental system. | Carefully titrate the compound over a narrow concentration range around the EC50.[7] Consider using a more sensitive assay to detect the on-target effect at a lower concentration. |
Data Presentation
Table 1: Potency of this compound on Human Voltage-Gated Sodium Channel Subtypes
This table summarizes the half-maximal effective concentration (EC50) of this compound for various human Nav channel subtypes, providing insight into its selectivity profile.
| Channel Subtype | EC50 (µM) | Maximal Response (Fold Increase) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.4 | 14.4 | 2.1 |
| Nav1.5 | 11.6 | 1.8 |
| Nav1.6 | No fitted values obtained | No fitted values obtained |
| Nav1.7 | No fitted values obtained | No fitted values obtained |
| Data sourced from Frederiksen K, et al. (2017).[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
Objective: To identify the lowest concentration of this compound that elicits a maximal on-target effect with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., a neuronal cell line expressing Nav1.1) in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and stabilize for 24 hours.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution, with a starting concentration of 100 µM.[7]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[7]
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
On-Target Effect Measurement: At the end of the incubation period, measure the desired on-target effect. This could be, for example, measuring changes in gene expression of a downstream target of Nav1.1 activation via qPCR, or assessing changes in neuronal firing patterns using multi-electrode arrays.
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using an appropriate method, such as a resazurin-based assay or MTS assay.[7]
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. Determine the EC50 for the on-target effect and the CC50 for cytotoxicity. The optimal concentration for your experiments will be at or near the top of the efficacy curve and well below the concentration that induces significant cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes Nav1.1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with a chosen concentration of this compound (based on Protocol 1) and a vehicle control for a specified time.[6]
-
Heating: Harvest the cells and lyse them. Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]
-
Protein Precipitation Removal: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Nav1.1 protein remaining using Western blotting or another sensitive protein detection method.[8]
-
Data Analysis: Plot the amount of soluble Nav1.1 as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized the Nav1.1 protein.[8]
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound action.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule activator of Nav1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo (2017) | Kristen Frederiksen | 25 Citations [scispace.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule activator of Nav1.1 channels increases fast‐spiking interneuron excitability and GABAergic transmission in vitro and has anti‐convulsive effects in vivo | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing variability in experimental results with AA43279
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AA43279, a potent Nav1.1 sodium channel activator. Our resources are designed to help you address experimental variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the Nav1.1 voltage-gated sodium channel.[1][2] Its primary mechanism of action is to impair the fast inactivation kinetics of the Nav1.1 channel, leading to an increased sodium current in a concentration-dependent manner.[1][2] This enhancement of Nav1.1 function makes it a valuable tool for studying the role of this channel in neuronal excitability and its implications in conditions like epilepsy.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in DMSO. It is recommended to store the stock solution at -20°C for long-term use and protect it from light.
Q3: What are the known off-target effects of this compound?
While this compound shows reasonable selectivity for Nav1.1, it can exhibit activity on other sodium channel subtypes at higher concentrations.[2][3] It is crucial to be aware of these potential off-target effects to avoid misinterpretation of experimental data.
Troubleshooting Guide: Addressing Variability in Experimental Results
Variability in experimental outcomes when using this compound can arise from several factors, ranging from compound handling to the specific experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or lower-than-expected potentiation of Nav1.1 currents.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Ensure that this compound has been stored correctly (dissolved in DMSO at -20°C, protected from light). Prepare fresh aliquots from a new stock solution to rule out degradation.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting: Verify the concentration of your stock solution and the final concentration in your assay. Perform a concentration-response curve to ensure you are working within the optimal range.
-
-
Possible Cause 3: Cellular Health and Expression Levels.
-
Troubleshooting: Monitor the health and passage number of your cell line. Inconsistent expression levels of Nav1.1 channels can lead to variability. Ensure consistent cell seeding density and health.
-
-
Possible Cause 4: Electrophysiology Setup Issues (for patch-clamp experiments).
-
Troubleshooting: Check the quality of your gigaohm seal. A poor seal can lead to leaky currents and inaccurate measurements. Ensure the stability of your recording setup and that solutions are correctly prepared and filtered.
-
Issue 2: Unexpected physiological effects or responses not attributable to Nav1.1 activation.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: Be mindful of the concentrations used. At higher concentrations, this compound can affect other Nav channel subtypes.[3] If your experimental system expresses these off-target channels, consider using a lower concentration of this compound or a more selective compound if available. Refer to the data table below for EC50 values on different Nav channels.
-
-
Possible Cause 2: Vehicle Effects.
-
Troubleshooting: Run a vehicle control (DMSO in this case) at the same concentration used for this compound to ensure that the observed effects are not due to the solvent.
-
Data Presentation
Table 1: Potency of this compound on various human Nav channel subtypes.
| Channel Subtype | EC50 (µM) | Maximal Response (fold increase) |
| Nav1.1 | 9.5 | 2.6 |
| Nav1.2 | 22.8 | 1.5 |
| Nav1.5 | 14.4 | 2.1 |
| Nav1.6 | 11.6 | 1.8 |
Data compiled from patch-clamp experiments on HEK-293 cells expressing the respective human Nav channel subtypes.[3]
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity on Nav1.1
This protocol outlines the key steps for measuring the effect of this compound on Nav1.1 channels expressed in a heterologous system like HEK-293 cells.
-
Cell Preparation:
-
Culture HEK-293 cells stably expressing human Nav1.1 channels under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.1 currents using a depolarizing step to -10 mV.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
Record currents before and after compound application to determine the effect.
-
Visualizations
Caption: Mechanism of action of this compound on the Nav1.1 channel.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in AA43279-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and reliability of assays involving the Nav1.1 activator, AA43279. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the voltage-gated sodium channel Nav1.1 (SCN1A).[1] Its primary mechanism of action is to impair the fast inactivation kinetics of the Nav1.1 channel, leading to an increased sodium current in a concentration-dependent manner.[1] This potentiation of Nav1.1 activity is particularly relevant in GABAergic fast-spiking interneurons, where Nav1.1 channels are predominantly expressed.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage (months to years), it is recommended to store the compound as a solid powder at -20°C in a dry, dark environment. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[2]
Q3: What is the reported EC50 of this compound for Nav1.1?
A3: The half-maximal effective concentration (EC50) of this compound for the human Nav1.1 channel is reported to be 9.5 μM.[2][3]
Q4: Does this compound have off-target effects on other sodium channel subtypes?
A4: this compound exhibits reasonable selectivity for Nav1.1. However, it can also activate other Nav subtypes, albeit with lower potency.[1][4] Off-target activation has been observed for Nav1.2, Nav1.4, and Nav1.5 at higher concentrations.[3] Therefore, it is crucial to use the appropriate concentration to minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: High variability or lack of reproducibility in electrophysiology recordings.
-
Question: My patch-clamp recordings show significant well-to-well or day-to-day variability when testing this compound. What could be the cause?
-
Possible Causes & Solutions:
-
Inconsistent Cell Health and Nav1.1 Expression: The expression level of Nav1.1 channels can vary between cell passages and with cell health.
-
Solution: Use a stable cell line with consistent, validated Nav1.1 expression. Always use cells within a defined passage number range and ensure high cell viability before starting an experiment.
-
-
Compound Stability and Preparation: Improper storage or handling of this compound can lead to degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell health (typically ≤0.5%).
-
-
Voltage Protocol Inconsistencies: The activity of this compound is state-dependent. Variations in the voltage protocol can lead to different levels of channel modulation.
-
Solution: Use a standardized voltage protocol across all experiments. For assessing use-dependence, a train of depolarizing pulses is necessary. A typical protocol involves a holding potential of -120 mV followed by a depolarizing step to -10 mV.[3]
-
-
"Space-Clamp" Issues in Large Cells: In large cells like cardiomyocytes, it can be difficult to control the membrane potential across the entire cell, leading to inaccurate current measurements.
-
Solution: While less of a concern for HEK-293 cells, if using larger cell types, consider using techniques to reduce the sodium current to manageable levels, such as using a low-sodium extracellular solution.
-
-
Issue 2: Unexpected or contradictory results in in vivo seizure models (e.g., zebrafish).
-
Question: I am not observing the expected anti-convulsive effect of this compound in my zebrafish seizure model, or the results are inconsistent. Why?
-
Possible Causes & Solutions:
-
Compound Solubility and Delivery: this compound may not be fully dissolved or efficiently delivered to the target tissue in the zebrafish larvae.
-
Solution: Ensure the compound is completely dissolved in the vehicle (e.g., DMSO) before diluting in the embryo medium. Verify the final concentration and consider different administration methods, such as pretreatment versus acute administration, to optimize uptake.[5]
-
-
Zebrafish Model Variability: The genetic background and health of the zebrafish can influence their response to convulsant agents and test compounds.
-
Behavioral Analysis Parameters: The parameters used to quantify seizure-like behavior can significantly impact the results.
-
Solution: Use a validated and standardized behavioral tracking system and define clear parameters for what constitutes a seizure-like event (e.g., high-velocity movements).[7]
-
-
Issue 3: Difficulty in determining the optimal concentration of this compound.
-
Question: I am unsure what concentration of this compound to use in my cell-based assay.
-
Possible Causes & Solutions:
-
Concentration-Dependent Effects and Off-Target Activity: The effect of this compound is concentration-dependent, and higher concentrations can lead to off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific assay. Start with a concentration around the EC50 (9.5 μM for Nav1.1) and test a range of concentrations above and below this value.[3] Monitor for any signs of cytotoxicity or unexpected cellular responses that might indicate off-target effects.
-
-
Data Presentation
Table 1: Potency (EC50) of this compound on Human Voltage-Gated Sodium Channel Subtypes
| Nav Subtype | EC50 (μM) | Maximal Response (Fold Increase) | Number of Experiments (n) |
| Nav1.1 | 9.5 | 2.6 | 5 |
| Nav1.2 | 22.8 | 1.5 | 4 |
| Nav1.4 | 14.4 | 2.1 | 5 |
| Nav1.5 | 11.6 | 1.8 | 5 |
| Nav1.6 | No fit | - | 4 |
| Nav1.7 | No fit | - | 5 |
| Data sourced from Frederiksen et al., 2017.[3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for assessing the effect of this compound on Nav1.1 channels expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing human Nav1.1 channels
-
This compound stock solution (in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Plate HEK-293 cells expressing Nav1.1 onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -10 mV for 20-50 ms to elicit a sodium current.
-
Allow for a sufficient recovery period between pulses (e.g., 5 seconds).
-
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (and the corresponding DMSO concentration as a vehicle control).
-
Allow the compound to equilibrate for several minutes before recording the post-application current using the same voltage protocol.
-
-
Data Analysis: Measure the peak inward current and the inactivation kinetics before and after compound application.
Protocol 2: Zebrafish Seizure Model
This protocol describes a method for evaluating the anti-convulsive properties of this compound in a scn1Lab knockout zebrafish model of Dravet syndrome.
Materials:
-
scn1Lab knockout zebrafish larvae (5-7 days post-fertilization)
-
This compound stock solution (in DMSO)
-
Embryo medium
-
96-well plates
-
Automated behavioral tracking system
Methodology:
-
Larvae Preparation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Administration:
-
Acute Administration: Add this compound directly to the wells to achieve the desired final concentration.
-
Pre-treatment: Incubate the larvae in a solution of this compound for a specified period (e.g., 1-4 hours) before inducing seizures.
-
-
Seizure Induction (if required): For some studies, a proconvulsant such as pentylenetetrazole (PTZ) can be used to induce seizures. Add PTZ to the wells at a pre-determined concentration.
-
Behavioral Monitoring:
-
Place the 96-well plate into the automated behavioral tracking system.
-
Record the locomotor activity of the larvae for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify seizure-like behavior by measuring parameters such as total distance moved, velocity, and the frequency of high-velocity movements.
-
Compare the behavioral parameters between vehicle-treated and this compound-treated groups.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to its anti-convulsive effect.
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. academic.oup.com [academic.oup.com]
Limitations of using AA43279 in non-neuronal cell lines
Frequently Asked Questions (FAQs)
Q1: What is AA43279 and what is its primary mechanism of action?
Based on available data, there is currently no publicly accessible scientific literature or documentation that identifies a compound with the designation this compound. This identifier may correspond to a proprietary compound under development, an internal catalog number not yet disclosed in publications, or a potential typographical error. Without further information on its chemical structure or biological target, a definitive description of its mechanism of action cannot be provided. We recommend verifying the compound identifier and consulting any internal documentation available.
Q2: Are there known off-target effects of this compound in non-neuronal cell lines?
As there is no information available in the public domain regarding this compound, its specificity and potential off-target effects in any cell line, including non-neuronal cells, have not been characterized in published literature. Off-target activity is a critical aspect of compound profiling. Should information on the primary target of this compound become available, a target-based bioinformatics screen could provide a list of potential off-target interactions.
Q3: What are the recommended working concentrations for this compound in non-neuronal cell lines?
Determining the optimal working concentration for any new compound requires empirical testing. Since no data for this compound is publicly available, a standard dose-response experiment is recommended as a starting point.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in non-neuronal cells treated with this compound.
-
Possible Cause 1: Compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a suitable experimental window.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: If the primary target of this compound is known, investigate if the non-neuronal cell line expresses this target at high levels. Use a secondary, structurally distinct inhibitor of the same target to confirm that the observed phenotype is target-specific.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for the specific cell line (typically <0.5%).
-
Issue 2: No observable effect of this compound in the non-neuronal cell line of interest.
-
Possible Cause 1: The cell line does not express the target of this compound.
-
Troubleshooting Step: Verify the expression of the target protein or gene in your cell line using methods such as Western blotting, qPCR, or immunofluorescence.
-
-
Possible Cause 2: The compound is not stable or active under the experimental conditions.
-
Troubleshooting Step: Confirm the stability of the compound in your cell culture medium over the time course of the experiment. Ensure proper storage and handling of the compound stock solution.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal duration of treatment required to observe a biological response.
-
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cytotoxicity Assays
-
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the treatment period.
-
Procedure:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, measure cell viability using a standard assay (e.g., MTT, PrestoBlue).
-
Select the seeding density and incubation time that results in approximately 80-90% confluency at the end of the experiment without entering a stationary phase.
-
Protocol 2: Standard Dose-Response Assay for this compound
-
Objective: To determine the potency (EC50) and cytotoxicity (CC50) of this compound.
-
Procedure:
-
Seed cells at the optimal density determined in Protocol 1.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration.
-
Measure the biological endpoint of interest (e.g., inhibition of a specific signaling pathway) and cell viability.
-
Plot the data as a function of compound concentration and fit to a four-parameter logistic curve to determine EC50 and CC50 values.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Non-Neuronal Cell Line 'X'
| Concentration (µM) | % Target Inhibition | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 52 | 95 |
| 10 | 85 | 70 |
| 100 | 95 | 15 |
Visualizations
Caption: Workflow for determining the efficacy and toxicity of this compound.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
Interpreting unexpected electrophysiological responses to AA43279
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected electrophysiological responses observed during experiments with AA43279, a selective Nav1.7 sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrophysiological effect of this compound?
A1: this compound is a potent and selective blocker of the Nav1.7 voltage-gated sodium channel, which is a key player in the transmission of pain signals.[1][2] The primary expected effect is a concentration-dependent inhibition of sodium currents in cells expressing Nav1.7. This should manifest as a reduction in the peak inward sodium current during voltage-clamp experiments and a decrease in the frequency and amplitude of action potentials in current-clamp recordings.[1]
Q2: We are observing paradoxical hyperexcitability (increased firing rate) at certain concentrations of this compound. Why is this happening?
A2: This is an unexpected finding. Paradoxical hyperexcitability can arise from several complex factors.[3][4][5][6] One possibility is that at specific concentrations, this compound may alter the gating properties of Nav1.7 or other ion channels in a way that lowers the threshold for action potential firing. Another potential cause is an off-target effect on other ion channels that regulate neuronal excitability, such as potassium channels. It is also crucial to rule out experimental artifacts or issues with the recording solutions.[3][7]
Q3: Why are we not seeing the expected level of Nav1.7 inhibition at our target concentrations?
A3: Several factors could contribute to an apparent lack of efficacy. First, verify the concentration and stability of your this compound solution. The compound's solubility and stability in your experimental buffer should be confirmed. Second, ensure that your experimental preparation (e.g., cell line, primary neurons) has a sufficient expression level of Nav1.7 channels. Finally, review your voltage-clamp protocol. The state-dependent nature of many ion channel blockers means that the holding potential and stimulus protocol can significantly influence the observed potency.[8]
Q4: Is this compound known to have off-target effects, particularly on cardiac ion channels like hERG?
A4: While this compound was designed for high selectivity towards Nav1.7, off-target effects are a possibility for many ion channel-targeting compounds.[9][10][11][12] Inhibition of the hERG potassium channel is a critical safety concern as it can lead to QT interval prolongation and cardiac arrhythmias.[13][14] It is strongly recommended to perform a hERG liability assessment.
Troubleshooting Guides
Issue 1: Paradoxical Neuronal Hyperexcitability
Symptoms:
-
Increased action potential firing frequency in current-clamp mode.
-
Appearance of spontaneous firing in previously quiescent cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target channel modulation | 1. Perform a broader ion channel screen to identify potential off-target interactions. 2. In current-clamp experiments, use specific blockers for other major ion channel types (e.g., potassium, calcium channels) to isolate the effect of this compound on sodium channels. |
| Alteration of channel gating kinetics | 1. Conduct detailed voltage-clamp experiments to analyze the voltage-dependence of activation and inactivation of Nav1.7 in the presence of this compound. A significant shift in the activation curve to more hyperpolarized potentials could lead to hyperexcitability. |
| Experimental artifact | 1. Ensure the health and stability of your cell preparation. 2. Verify the composition and pH of your recording solutions. 3. Check for any issues with your recording equipment, such as improper grounding leading to electrical noise that could induce firing. |
Issue 2: Apparent Lack of Efficacy
Symptoms:
-
IC50 value for Nav1.7 inhibition is significantly higher than expected.
-
Minimal or no reduction in action potential firing at expected effective concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound stability/solubility | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the final concentration of the compound in your experimental setup. 3. If solubility is an issue, consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO). |
| State-dependent block | 1. Vary the holding potential in your voltage-clamp protocol. Some blockers have a higher affinity for the inactivated state of the channel, so holding at a more depolarized potential may increase the observed block. 2. Apply a train of depolarizing pulses to mimic physiological firing, which may be necessary to induce block by some state-dependent inhibitors. |
| Low Nav1.7 expression | 1. Confirm Nav1.7 expression in your cell model using techniques like qPCR or Western blotting. 2. If possible, use a cell line with a higher, more stable level of Nav1.7 expression. |
Data Presentation
Table 1: Expected vs. Unexpected Electrophysiological Profile of this compound
| Parameter | Expected Value | Reported Unexpected Value | Possible Implication |
| Nav1.7 IC50 (Voltage-Clamp) | 10 nM | > 500 nM | Lack of efficacy or experimental issue |
| Action Potential Firing (Current-Clamp) | Decreased frequency | Increased frequency | Paradoxical hyperexcitability |
| hERG IC50 (Automated Patch-Clamp) | > 30 µM | 1 µM | Potential for cardiotoxicity |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording for Nav1.7 Inhibition[15][16][17][18]
Objective: To determine the IC50 of this compound on Nav1.7 channels.
Materials:
-
Cells expressing human Nav1.7.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Switch to voltage-clamp mode and hold the cell at -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit Nav1.7 currents.
-
Record baseline currents in the vehicle control solution.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration.
-
Record Nav1.7 currents at each concentration.
-
Analyze the data by measuring the peak inward current at each concentration and fitting the concentration-response data to a Hill equation to determine the IC50.
Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition[13][14][19][20][21]
Objective: To assess the potential for this compound to inhibit the hERG potassium channel.
Materials:
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
HEK293 cells stably expressing the hERG channel.
-
Appropriate external and internal solutions for hERG recording.
-
This compound and a known hERG blocker (e.g., E-4031) as a positive control.
Procedure:
-
Prepare a cell suspension of hERG-expressing cells.
-
Load the cells and solutions onto the automated patch-clamp platform.
-
The system will automatically establish whole-cell recordings.
-
A specific voltage protocol is applied to elicit hERG tail currents. Typically, cells are held at -80 mV, depolarized to +20 mV to activate and inactivate the channels, and then repolarized to -50 mV to measure the tail current.
-
Record stable baseline currents in the vehicle solution.
-
Apply increasing concentrations of this compound sequentially to the cells.
-
The positive control is run to confirm assay sensitivity.
-
The percentage of hERG current inhibition is calculated at each concentration, and an IC50 is determined if a concentration-dependent block is observed.
Visualizations
Caption: Expected mechanism of action for this compound.
Caption: Workflow for troubleshooting unexpected results.
Caption: Logical relationships of potential hyperexcitability causes.
References
- 1. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]
- 2. drpress.org [drpress.org]
- 3. Paradoxical neuronal hyperexcitability in a mouse model of mitochondrial pyruvate import deficiency | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery Opens Possibility of New Ion Channel-Targeting Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. metrionbiosciences.com [metrionbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
AA43279 stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AA43279. The following troubleshooting guides and FAQs are designed to ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. Follow these guidelines to ensure the long-term integrity of the compound.
| Storage Type | Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
Q2: What is the best way to prepare a stock solution of this compound?
To ensure complete dissolution and minimize degradation, follow this recommended protocol for preparing stock solutions.
Protocol: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the desired volume of high-purity, anhydrous DMSO directly to the vial.[2][3]
-
Ensure Complete Dissolution: Vortex the solution for 30-60 seconds. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved.[4]
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[2]
Q3: Is this compound sensitive to light?
While specific photodegradation studies on this compound are not available, its thiophene ring structure suggests a potential for light sensitivity.[5] Thiophene-containing compounds can undergo photodegradation.[5][6][7] Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping vials in foil.[5]
Q4: What is the stability of this compound in aqueous buffers?
The stability of this compound in aqueous solutions has not been formally reported. However, based on its chemical structure, which includes a carboxamide group, prolonged incubation in buffers with a pH outside the neutral range could lead to hydrolysis.[8][9][10] Amide bonds are generally stable at neutral pH but can hydrolyze under acidic or basic conditions, especially with heat.[8][9][11] It is best practice to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: I am observing lower than expected potency or a loss of activity of this compound in my assay.
Several factors related to compound stability and handling can lead to a decrease in the observed activity of this compound.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution from solid powder. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles and have been stored correctly. |
| Precipitation in Assay Medium | Visually inspect the assay medium for any signs of precipitation after adding this compound. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solubility issues.[2][4] |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass vials where appropriate. |
| Interaction with Assay Components | Assess the stability of this compound in your specific assay buffer over the time course of your experiment using a method like LC-MS, if possible.[5] |
Issue 2: I am seeing high variability in my results between experiments.
Inconsistent results can often be traced back to variations in the preparation and handling of the compound.
| Potential Cause | Recommended Action |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution. Visually inspect for any particulate matter and sonicate if necessary.[4] |
| Inconsistent Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to ensure that each experiment uses a solution that has undergone the same number of freeze-thaw cycles (ideally, only one).[2] |
| Contamination of Stock Solution | Use fresh, high-purity solvent for preparing stock solutions. Ensure that pipette tips and vials are clean.[1] |
| Oxidation | The thiophene ring in this compound may be susceptible to oxidation.[5] When preparing fresh dilutions, degas the aqueous buffer if your assay is particularly sensitive to oxidative effects. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Nav1.1 activators: the small molecule AA43279 and the peptide toxin Hm1a. The following sections present a comprehensive analysis supported by experimental data to aid in the selection of the appropriate tool for research and drug development purposes.
At a Glance: Key Differences
| Feature | This compound | Hm1a |
| Molecule Type | Small Molecule | Peptide Toxin |
| Potency (EC50 for Nav1.1) | ~9.5 µM | ~6.7 - 38 nM |
| Selectivity | Less selective for Nav1.1 | Highly selective for Nav1.1 |
| Mechanism of Action | Impairs fast inactivation | Hinders fast and slow inactivation |
| Primary Application | Research tool for studying Nav1.1 function, potential anticonvulsant | Research tool, potential precision therapy for Dravet syndrome |
Efficacy and Potency
Hm1a emerges as a significantly more potent activator of Nav1.1 channels compared to this compound. The half-maximal effective concentration (EC50) for Hm1a is in the nanomolar range, while this compound's EC50 is in the micromolar range. This indicates that a much lower concentration of Hm1a is required to achieve the same level of Nav1.1 activation as this compound.
Quantitative Efficacy Data
| Compound | Target | EC50 | Efficacy (Maximal Response) | Reference |
| This compound | Human Nav1.1 | 9.5 µM | 2.6 times baseline | [1] |
| Hm1a | Human Nav1.1 | 6.7 ± 0.1 nM | Not explicitly stated as fold-change | [2] |
| Hm1a | Human Nav1.1 | 38 ± 6 nM | Not explicitly stated as fold-change | [3] |
Selectivity Profile
A critical differentiator between the two compounds is their selectivity for the Nav1.1 subtype over other voltage-gated sodium channels. Hm1a demonstrates a superior selectivity profile, with significantly weaker effects on other Nav subtypes.[4] In contrast, this compound is less selective and can activate other Nav channel subtypes at lower concentrations, which could lead to off-target effects.[4]
Quantitative Selectivity Data
| Compound | Nav1.2 EC50 | Nav1.3 EC50 | Nav1.4 EC50 | Nav1.5 EC50 | Nav1.6 EC50 | Nav1.7 EC50 | Reference |
| This compound | 22.8 µM | - | 14.4 µM | 11.6 µM | - | No effect up to 30 µM | [1] |
| Hm1a | Weaker effect | 28.1 ± 0.1 nM | No effect | No effect | No effect | No effect | [2] |
Mechanism of Action and Effects on Channel Kinetics
Both this compound and Hm1a activate Nav1.1 channels by modulating their inactivation kinetics. They both impair the fast inactivation process, leading to a sustained or persistent sodium current.[2][5] This prolonged channel opening increases the excitability of neurons, particularly the fast-spiking GABAergic interneurons where Nav1.1 is predominantly expressed.[5]
Hm1a has been shown to inhibit the gating movement of the domain IV voltage sensor (VSDIV), which hinders both fast and slow inactivation.[3] This leads to a substantial persistent current at depolarized potentials.[2] Specifically, Hm1a has been documented to shift the voltage dependence of slow inactivation (V1/2) from -68 ± 2 mV to -42 ± 1 mV.[6]
While this compound also impairs fast inactivation, detailed quantitative data on its effects on the voltage-dependence of activation and inactivation are less readily available in the reviewed literature.[7]
Signaling Pathway and Experimental Workflow
The activation of Nav1.1 channels by compounds like this compound and Hm1a has a significant impact on neuronal signaling, particularly within inhibitory circuits. The following diagrams illustrate the signaling pathway affected by Nav1.1 activation and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of Nav1.1 activation in GABAergic interneurons.
Caption: General experimental workflow for evaluating Nav1.1 activators.
Experimental Protocols
The primary method for evaluating the efficacy of Nav1.1 activators is whole-cell patch-clamp electrophysiology on cells heterologously expressing human Nav1.1 channels, such as HEK-293 cells.[7]
Typical Protocol:
-
Cell Culture: HEK-293 cells stably expressing the human SCN1A gene (encoding Nav1.1) are cultured under standard conditions.
-
Electrophysiology Recordings:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Pipette Solution (intracellular): Typically contains (in mM): CsF, CsCl, NaCl, EGTA, HEPES, and MgCl2, with pH adjusted to ~7.2.
-
Bath Solution (extracellular): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to ~7.4.
-
Voltage Protocol for Activation: Cells are held at a holding potential of around -120 mV and depolarized to various test potentials (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
Voltage Protocol for Inactivation: To determine the voltage-dependence of steady-state inactivation, cells are held at various conditioning potentials before a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
-
Compound Application: this compound or Hm1a is perfused into the bath solution at varying concentrations to determine a dose-response curve and calculate the EC50 value.
-
Data Analysis: The recorded currents are analyzed to determine the effects of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of inactivation (e.g., time constants). Persistent current is often measured as the remaining current at the end of a depolarizing pulse.
Conclusion
Both this compound and Hm1a are valuable tools for activating Nav1.1 channels. The choice between them will largely depend on the specific requirements of the research.
Hm1a is the preferred choice when high potency and selectivity are paramount. Its nanomolar efficacy and cleaner profile against other Nav subtypes make it an excellent tool for targeted studies of Nav1.1 function and a more promising candidate for developing precision therapies, for example, for Dravet syndrome.[2]
This compound , as a small molecule, may offer advantages in terms of cell permeability and ease of synthesis compared to a peptide. It serves as a useful research tool for investigating the consequences of Nav1.1 activation, and has demonstrated anticonvulsant properties in vivo.[5] However, its lower potency and selectivity must be considered when interpreting experimental results.[4]
Researchers and drug development professionals should carefully weigh these factors to select the most appropriate Nav1.1 activator for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-channel Properties of Human NaV1.1 and Mechanism of Channel Dysfunction in SCN1A-associated Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
For drug development professionals and researchers in neuroscience, the voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, represents a critical therapeutic target. Primarily expressed in fast-spiking GABAergic interneurons, Nav1.1 plays a pivotal role in maintaining the brain's excitatory/inhibitory balance.[1] Dysfunctional Nav1.1 channels are linked to severe neurological disorders, most notably Dravet syndrome, a catastrophic form of pediatric epilepsy. This has spurred the development of small molecule modulators aimed at restoring Nav1.1 function.
This guide provides a comparative overview of AA43279, a pioneering small molecule Nav1.1 activator, and other emerging modulators. We present key experimental data, detailed methodologies for relevant assays, and visual diagrams to facilitate a comprehensive understanding of their mechanisms and preclinical profiles.
Quantitative Comparison of Nav1.1 Modulators
The following tables summarize the available quantitative data on the potency and selectivity of this compound and other notable small molecule Nav1.1 modulators. This data is crucial for evaluating their potential as research tools and therapeutic candidates.
Table 1: Potency of Small Molecule Nav1.1 Modulators
| Compound | Target | Mechanism of Action | Potency (EC50) |
| This compound | Nav1.1 | Activator (impairs fast inactivation) | 9.5 µM[2] |
| XPC-1418 | Nav1.1 | Potentiator (destabilizes inactivated state) | >100-fold selectivity over Nav1.2, 1.6, and 1.5[3] |
| ICA00600232 | Nav1.1 | Potentiator (slows inactivation) | >1000-fold selectivity over most Nav subtypes (except Nav1.3) |
| BI-7150 | Nav1.1 | Activator | Potent activator with ≥1,000-fold selectivity for 42 of 44 tested targets[4] |
Table 2: Selectivity Profile of this compound Against Other Nav Channel Subtypes
| Channel Subtype | EC50 (µM)[5] |
| Nav1.1 | 9.5 |
| Nav1.2 | 22.8 |
| Nav1.3 | Not Reported |
| Nav1.4 | 14.4 |
| Nav1.5 | 11.6 |
| Nav1.6 | No fitted value obtained |
| Nav1.7 | No fitted value obtained |
| Nav1.8 | Not Reported |
Key Experimental Methodologies
The characterization of small molecule Nav1.1 modulators relies on precise and reproducible experimental protocols. Below are detailed methodologies for the key in vitro and in vivo experiments cited in the characterization of these compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of modulators on ion channel function.
Objective: To determine the potency and mechanism of action of small molecule modulators on human Nav1.1 channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.1 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
Voltage Protocol for Potency Assessment:
-
Cells are held at a holding potential of -120 mV.
-
To elicit Nav1.1 currents, a depolarizing step to -10 mV is applied for 20 ms.
-
Increasing concentrations of the test compound are perfused onto the cells.
-
The augmentation of the Nav1.1-mediated current is measured at each concentration.
-
The concentration-response curve is fitted with the Hill equation to determine the EC50 value.[5]
In Vivo Seizure Model: Maximal Electroshock Seizure (MES) Threshold Test
This in vivo model is used to assess the anticonvulsant properties of drug candidates.
Objective: To evaluate the in vivo efficacy of Nav1.1 modulators in a rodent seizure model.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Animals are administered the test compound, typically via intraperitoneal injection.
-
At a predetermined time after compound administration, a maximal electrical stimulus is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The ability of the compound to increase the threshold for seizure induction or to prevent seizures at a fixed stimulus intensity is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of Nav1.1 modulator research.
Caption: Nav1.1 Signaling Pathway in Neuronal Inhibition.
Caption: Preclinical Workflow for Nav1.1 Modulator Development.
Conclusion
This compound serves as a valuable chemical probe for studying Nav1.1 function and a foundational molecule for the development of novel therapeutics. While it demonstrates preferential activity for Nav1.1, the quest for modulators with even greater selectivity and potency continues. Compounds like XPC-1418, ICA00600232, and BI-7150 represent promising next-generation Nav1.1 modulators that may offer improved therapeutic windows. The data and methodologies presented in this guide are intended to provide researchers with a solid framework for comparing these compounds and advancing the field of Nav1.1-targeted drug discovery. The ultimate goal is the development of a precision medicine that can effectively and safely restore normal neuronal function in individuals with Nav1.1-related channelopathies.
References
- 1. Modeling NaV1.1/SCN1A sodium channel mutations in a microcircuit with realistic ion concentration dynamics suggests differential GABAergic mechanisms leading to hyperexcitability in epilepsy and hemiplegic migraine | PLOS Computational Biology [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
Validating the Anticonvulsant Effects of AA43279 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticonvulsant compound AA43279 with established antiepileptic drugs (AEDs). The focus is on in vivo validation using standard preclinical models, offering a critical evaluation of its potential therapeutic efficacy. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key assays are provided.
Executive Summary
This compound is a small molecule that acts as a selective activator of Nav1.1 sodium channels.[1][2][3] These channels are predominantly located in fast-spiking GABAergic interneurons, which are crucial for inhibitory signaling in the brain.[1][4] By enhancing the activity of these inhibitory neurons, this compound is proposed to counteract the excessive neuronal excitation that underlies seizures. In vivo studies have demonstrated the anticonvulsant properties of this compound in the maximal electroshock seizure threshold (MEST) test, a well-established preclinical model.[1][5][6] This guide places these findings in the context of standard AEDs, providing a framework for evaluating its potential as a novel therapeutic agent.
Comparative Anticonvulsant Activity
To objectively assess the anticonvulsant potential of this compound, its performance must be compared against current standard-of-care AEDs. The following tables summarize the median effective dose (ED50) of several established anticonvulsants in two widely accepted preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. While specific ED50 values for this compound are not yet publicly available, its confirmed activity in the MEST model suggests efficacy against generalized tonic-clonic seizures.
Maximal Electroshock (MES) Model
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9] It assesses a compound's ability to prevent the spread of seizures.[1][9]
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Primary Mechanism of Action |
| This compound | Rat | Not specified | Active (Specific ED50 not available) | Nav1.1 Channel Activator[1][2][3] |
| Phenytoin | Mouse | Oral | 9.5 | Sodium Channel Blocker |
| Carbamazepine | Rat | Oral | 12.0 | Sodium Channel Blocker[10] |
| Valproate | Mouse | Intraperitoneal | 272 | Broad Spectrum (GABAergic, Na+/Ca2+ channels) |
| Lamotrigine | Mouse | Oral | 4.8 | Sodium Channel Blocker |
| Topiramate | Mouse | Oral | 31.0 | Broad Spectrum (multiple mechanisms) |
Pentylenetetrazol (PTZ) Model
The PTZ-induced seizure model is used to identify compounds that can raise the seizure threshold and are effective against myoclonic and absence seizures.[11][12][13] PTZ is a GABA-A receptor antagonist.[11][12]
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Primary Mechanism of Action |
| This compound | - | - | Data Not Available | Nav1.1 Channel Activator |
| Diazepam | Mouse | Intraperitoneal | 0.2 | GABA-A Receptor Modulator |
| Ethosuximide | Mouse | Oral | 130 | T-type Calcium Channel Blocker |
| Valproate | Mouse | Intraperitoneal | 152 | Broad Spectrum (GABAergic, Na+/Ca2+ channels) |
| Levetiracetam | Mouse | Intraperitoneal | 17.0 | SV2A Ligand |
| Gabapentin | Mouse | Oral | >1000 | Calcium Channel Modulator |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of anticonvulsant compounds.
Maximal Electroshock (MES) Test Protocol
This protocol is designed to assess the ability of a test compound to prevent seizure spread.
-
Animals: Male albino mice (20-25g) or Wistar rats (100-150g) are used.[14] Animals are housed under standard laboratory conditions with free access to food and water.
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats) at a fixed frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds) is required.[8][14] Corneal electrodes are used for stimulus delivery.
-
Procedure:
-
Animals are randomly assigned to vehicle control, positive control (e.g., phenytoin), and test compound (this compound) groups.
-
The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the electroshock.[14]
-
At the time of testing, corneal electrodes soaked in saline are applied to the corneas of the animal.[14]
-
The electrical stimulus is delivered.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8][14] An animal is considered protected if this phase is absent.
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
This protocol evaluates a compound's ability to raise the seizure threshold.
-
Animals: Male albino mice (18-25g) are typically used.
-
Reagents: Pentylenetetrazol (PTZ) is dissolved in sterile saline to the desired concentration (e.g., 85 mg/kg for subcutaneous injection).[15]
-
Procedure:
-
Animals are randomly assigned to vehicle control, positive control (e.g., diazepam), and test compound (this compound) groups.
-
The test compound or vehicle is administered at a specific time before PTZ injection.
-
PTZ is administered subcutaneously in the scruff of the neck.[15]
-
Animals are immediately placed in individual observation chambers.
-
-
Endpoint: Animals are observed for 30 minutes for the presence of generalized clonic seizures, characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds.[15] The absence of such seizures indicates protection.
-
Data Analysis: The number of animals protected from generalized clonic seizures in each group is recorded, and the percentage of protection is calculated. The ED50 is determined using appropriate statistical methods.
Visualizing Mechanisms and Workflows
To better understand the proposed mechanism of this compound and the experimental processes, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative effects of propofol, thiopental, and diazepam, administered intravenously, on pentylenetetrazol seizure threshold in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytol Enhances Anticonvulsant Effect of Carbamazepine and Diazepam Against PTZ-Induced Convulsion in Chicks, Possibly Through Voltage-Gated Sodium Channel and GABAA Interaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethosuximide affects both pentylenetetrazole- and kainate-induced clonic seizures but differentiates between tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Net Worth of Networks: Specificity in Anticonvulsant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Comparison of the anticonvulsant activities of ethosuximide, valproate, and a new anticonvulsant, thiobutyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Cross-Study Efficacy Comparison of AA43279 and Other Investigational Therapies for Dravet Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AA43279, a novel Nav1.1 channel activator, with other emerging therapeutic alternatives for Dravet syndrome. The information is compiled from various preclinical studies and is intended to offer a comprehensive overview of the current landscape of investigational treatments for this severe form of epilepsy.
Executive Summary
Dravet syndrome is a rare, severe, and drug-resistant form of epilepsy primarily caused by loss-of-function mutations in the SCN1A gene, leading to haploinsufficiency of the Nav1.1 sodium channel. This deficiency impairs the function of GABAergic inhibitory interneurons, resulting in neuronal hyperexcitability and seizures. Current therapeutic strategies aim to restore this inhibitory tone. This guide focuses on the preclinical data of this compound and compares it with other small molecules, an antisense oligonucleotide (ASO) therapy (STK-001), and a gene therapy approach (ETX101). While this compound has shown some promise in reducing seizure-like activity in certain zebrafish models of Dravet syndrome, other investigational therapies, particularly the ASO and gene therapy candidates, have demonstrated more robust and consistent efficacy in mouse models, which have higher translational relevance.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and alternative therapies on key Dravet syndrome-related phenotypes.
Table 1: Efficacy of Small Molecule Modulators in Dravet Syndrome Zebrafish Models
| Compound | Model | Efficacy Endpoint | Result | Caveats |
| This compound | scn1lab CRISPR Zebrafish | Reduction in spontaneous electrical event frequency | ~50% reduction[1] | A separate study in a different scn1lab zebrafish model found no significant suppression of spontaneous electrographic seizure activity[2][3]. |
| 1-Ethyl-2-benzimidazolinone | scn1lab Zebrafish | Locomotor activity | Significantly reduced swim velocity[2][3] | Did not significantly suppress spontaneous electrographic seizure activity[2]. |
| Chlorzoxazone | scn1lab Zebrafish | Locomotor activity | Significantly reduced swim velocity[2][3] | Did not significantly suppress spontaneous electrographic seizure activity[2]. |
| Lisuride | scn1lab Zebrafish | Locomotor activity & Epileptiform activity | Decreased seizure activity[4] | Another study found it reduced swim velocity but did not significantly suppress spontaneous electrographic seizure activity[2][3]. |
Table 2: Efficacy of Advanced Therapies in Dravet Syndrome Mouse Models
| Therapeutic | Model | Efficacy Endpoint | Result |
| STK-001 (ASO) | Scn1a+/- Mouse | Survival Rate | 97% survival at day 90 (vs. 23% in untreated) |
| Seizure Freedom | 76% of treated mice were seizure-free (vs. 48% in untreated) | ||
| Spontaneous Seizure Frequency | 80% reduction | ||
| ETX101 (Gene Therapy) | Scn1a+/- Mouse | Survival Rate | Significantly increased |
| Seizure Frequency | Reduced spontaneous and hyperthermia-induced seizures |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Zebrafish Locomotor Activity Assay
This assay is a high-throughput method to assess seizure-like behavior in zebrafish larvae.
-
Animal Model: 5 days post-fertilization (dpf) scn1lab mutant zebrafish larvae and wild-type siblings.
-
Housing: Larvae are individually placed in 96-well plates containing embryo medium.
-
Acclimation: The plates are placed in a DanioVision observation chamber for a 20-minute habituation period.
-
Drug Administration: A baseline of locomotor activity is recorded for 10 minutes. Subsequently, the investigational compound (e.g., this compound) is added to the wells at various concentrations.
-
Data Acquisition: Locomotion is tracked using an automated system (e.g., EthoVision XT) for a defined period (e.g., 30 minutes) following drug administration.
-
Analysis: The primary endpoint is the change in swim velocity. A significant reduction in high-velocity movements in mutant larvae is indicative of potential anti-seizure activity. Statistical analysis is typically performed using an unpaired t-test or ANOVA.
Zebrafish Local Field Potential (LFP) Recording
This electrophysiological assay directly measures seizure-like electrical activity in the brain of zebrafish larvae.
-
Animal Preparation: 5-7 dpf scn1lab mutant larvae are paralyzed (e.g., with α-bungarotoxin) and embedded in low-melting-point agarose.
-
Recording Setup: A glass microelectrode is inserted into the optic tectum or forebrain of the larva.
-
Data Acquisition: LFP recordings are taken to establish a baseline of spontaneous seizure-like discharges. The test compound is then bath-applied.
-
Analysis: The frequency and amplitude of epileptiform discharges are quantified before and after drug application. A significant reduction in these events indicates anti-seizure efficacy. Data is typically analyzed using non-parametric statistical tests.
Mouse Model Efficacy Studies (for STK-001 and ETX101)
These studies assess the therapeutic potential of investigational drugs in a mammalian model of Dravet syndrome.
-
Animal Model: Scn1a+/- mouse model of Dravet syndrome.
-
Drug Administration:
-
STK-001 (ASO): Administered via intracerebroventricular (ICV) injection at postnatal day 2 (P2).
-
ETX101 (Gene Therapy): Delivered via a single ICV injection.
-
-
Efficacy Endpoints:
-
Survival: Monitored daily, and survival curves are generated.
-
Seizures: Spontaneous seizures are monitored via continuous video-EEG recording over several weeks. Hyperthermia-induced seizures can also be triggered and assessed.
-
-
Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank tests. Seizure frequency and duration are compared between treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Signaling Pathway and Pathophysiology
The following diagrams illustrate the underlying mechanism of Dravet syndrome and the therapeutic rationale for Nav1.1 activation.
Caption: Pathophysiology of Dravet Syndrome.
Caption: Mechanism of Action of this compound.
Experimental Workflows
The following diagrams outline the workflows for the key preclinical assays.
Caption: Zebrafish Locomotor Assay Workflow.
Caption: Zebrafish LFP Recording Workflow.
References
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in designing robust and reliable Nav1.1 activation assays. This guide provides an objective comparison of three commonly used Nav1.1 activators: the small molecule AA43279, the spider venom peptide Hm1a, and the plant alkaloid Veratridine. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual diagrams to aid in your experimental design.
Performance Comparison of Nav1.1 Activators
The selection of a positive control should be guided by its potency, selectivity, and mechanism of action. The following table summarizes the key quantitative data for this compound, Hm1a, and Veratridine to facilitate a direct comparison.
| Feature | This compound | Hm1a | Veratridine |
| Compound Type | Small Molecule | Peptide (Spider Venom) | Plant Alkaloid |
| Nav1.1 Potency (EC50) | 9.5 µM[1] | ~7.5 nM[2] (in HEK293T/CHO cells) 38 nM[3][4] (in Xenopus oocytes) | ~10-29 µM (general Nav activator)[5] |
| Mechanism of Action | Impairs fast inactivation kinetics[6] | Inhibits gating movement of the domain IV voltage sensor, hindering both fast and slow inactivation.[4][7] | Binds to the open state of Nav channels, causing slower activation and inactivation.[8] |
| Selectivity Profile | Reasonably selective for Nav1.1 over other Nav subtypes.[6][9] | Highly selective for Nav1.1 over other Nav and Kv channels.[7] | Non-selective, activates multiple Nav channel subtypes.[8] |
Table 1: Quantitative Comparison of Nav1.1 Positive Controls. This table provides a side-by-side comparison of the key characteristics of this compound, Hm1a, and Veratridine, including their potency, mechanism of action, and selectivity.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for utilizing this compound, Hm1a, and Veratridine as positive controls in Nav1.1 activation studies using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav1.1 channels.
General Cell Culture and Electrophysiology Setup
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.1 α-subunit.
-
Culture Conditions: Cells are cultured at 37°C in DMEM supplemented with 10% FBS in a humidified atmosphere of 5% CO2/95% air.[10]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature (22–24°C).
Protocol 1: Nav1.1 Activation with this compound
-
Cell Preparation: Plate HEK293-Nav1.1 cells on coverslips one to two days before the experiment.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 135 CsF, 10 CsCl, 5 NaCl, 5 EGTA, 10 HEPES (pH 7.4 with CsOH).[11]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -10 mV to elicit Nav1.1 currents.[1]
-
-
Compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Apply increasing concentrations of this compound to the external solution to determine a dose-response curve.
-
Protocol 2: Nav1.1 Activation with Hm1a
-
Cell Preparation: Plate HEK293-Nav1.1 cells (co-expressing the human β1 subunit is recommended) on coverslips.[7]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a series of depolarizing steps (e.g., from -80 mV to +75 mV in 5 mV increments) to characterize the current-voltage relationship.[12]
-
-
Compound Application:
-
Prepare stock solutions of synthetic Hm1a.
-
Apply increasing concentrations of Hm1a (e.g., 1 nM, 5 nM, 50 nM) to the external solution to observe the potentiation of Nav1.1 current and delay in inactivation.[2]
-
Protocol 3: Nav1.1 Activation with Veratridine
-
Cell Preparation: Plate HEK293-Nav1.1 cells on coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply depolarizing steps to elicit Nav1.1 currents.
-
-
Compound Application:
-
Prepare stock solutions of Veratridine.
-
Apply Veratridine at a concentration range of 10-100 µM to the external solution to induce channel opening and a sustained current.
-
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of each activator and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Selectivity profile of AA43279 compared to non-selective activators like veratridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of a Selective Nav1.1 Activator and a Non-Selective Activator
In the landscape of neurological research and drug development, the modulation of voltage-gated sodium (Nav) channels is of paramount importance. These channels are fundamental to the generation and propagation of action potentials in excitable cells. While non-selective activators have been instrumental in foundational research, the advent of subtype-selective modulators offers the promise of more targeted therapeutic interventions with potentially fewer off-target effects. This guide provides a detailed comparison of AA43279, a selective Nav1.1 channel activator, and veratridine, a well-known non-selective activator.
Mechanism of Action: A Tale of Two Activators
This compound is a small molecule activator that exhibits reasonable selectivity for the Nav1.1 subtype.[1][2] Its mechanism of action involves impairing the fast inactivation kinetics of the channel, leading to an increased sodium current in a concentration-dependent manner.[1][2] This targeted action on Nav1.1, which is primarily located in GABAergic fast-spiking interneurons, makes this compound a valuable tool for studying the role of these neurons in neuronal circuitry and a potential lead for conditions linked to reduced Nav1.1 functionality.[1][2]
Veratridine , a steroidal alkaloid, acts as a potent, non-selective activator of voltage-gated sodium channels.[3][4] It binds to site 2 of the channel, leading to persistent activation by shifting the activation threshold to a more negative potential and inhibiting channel inactivation.[3][5] This broad-spectrum activity affects numerous Nav channel subtypes, including Nav1.1 through Nav1.7, resulting in a generalized increase in nerve excitability.[3][6]
Quantitative Comparison of Selectivity
The following table summarizes the available quantitative data on the potency of this compound and veratridine across various human Nav channel subtypes. The data for this compound is derived from a single study, allowing for direct comparison across the tested subtypes. The data for veratridine has been compiled from multiple sources, and direct comparison between subtypes should be approached with caution due to potential variations in experimental conditions.
| Compound | Nav Subtype | EC50 (µM) | Maximal Response (Fold Increase) | IC50 (µM) |
| This compound | Nav1.1 | 9.5[7] | 2.6[7] | - |
| Nav1.2 | 22.8[7] | 1.5[7] | - | |
| Nav1.4 | 14.4[7] | 2.1[7] | - | |
| Nav1.5 | 11.6[7] | 1.8[7] | - | |
| Nav1.6 | No fitted values obtained[7] | No fitted values obtained[7] | - | |
| Nav1.7 | No fitted values obtained[7] | No fitted values obtained[7] | - | |
| Veratridine | Nav1.5 | 28[3] | - | - |
| Nav1.7 | 8[3] | - | 18.39[4] | |
| Nav1.7 (sustained current) | 9.53[4] | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound selectively activates Nav1.1, leading to enhanced inhibitory neurotransmission.
Caption: A typical workflow for determining the selectivity of a compound on Nav channels.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the potency and selectivity of a test compound (e.g., this compound or veratridine) on different human voltage-gated sodium channel subtypes (Nav1.x).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing a specific human Nav1.x channel subtype.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation: HEK-293 cells expressing the target Nav1.x subtype are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -120 mV.
-
To elicit Nav currents, the membrane potential is stepped to a depolarizing potential (e.g., -10 mV) for a short duration (e.g., 50 ms).
-
-
Compound Application:
-
The external solution containing a known concentration of the test compound is perfused onto the cell.
-
A cumulative dose-response curve is generated by applying increasing concentrations of the compound.
-
-
Data Acquisition and Analysis:
-
The peak inward sodium current is measured before and after the application of the compound.
-
The potentiation of the current is calculated as the fold increase over the baseline current.
-
Dose-response data are fitted to the Hill equation to determine the EC50 (the concentration at which the compound elicits a half-maximal response) and the maximal response.
-
Conclusion
The comparative analysis of this compound and veratridine highlights a critical distinction in their selectivity profiles. This compound emerges as a valuable research tool for the specific modulation of Nav1.1 channels, offering a more nuanced approach to studying neuronal function compared to the broad-spectrum activator, veratridine. While veratridine remains a powerful tool for inducing general neuronal excitation, the potential for off-target effects is significant. For researchers aiming to dissect the specific roles of Nav1.1 in health and disease, and for the development of targeted therapeutics, the selectivity offered by compounds like this compound represents a significant advancement in the field. The provided data and protocols serve as a foundational guide for scientists and drug developers in their exploration of Nav channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of veratridine on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels in isolated rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of AA43279: A Comparative Analysis with Nav1.6 Inhibitors for Epilepsy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on AA43279, a putative Nav1.1 activator, with alternative sodium channel modulators. This analysis incorporates available experimental data, highlights conflicting findings, and presents detailed experimental protocols to inform future research and development in the field of epilepsy and neuronal excitability disorders.
Executive Summary
This compound has been identified in preclinical studies as a small molecule activator of the Nav1.1 sodium channel, a key target in Dravet syndrome and other forms of epilepsy. The initial research by Frederiksen et al. (2017) demonstrated its potential to increase Nav1.1-mediated currents, enhance the activity of inhibitory interneurons, and exhibit anti-convulsive effects in vivo. However, subsequent independent studies have yielded conflicting results regarding its anti-seizure efficacy, with some research unable to replicate the original findings. This guide critically examines the available data for this compound and compares it with an alternative therapeutic strategy: the inhibition of the Nav1.6 sodium channel, specifically with the compounds MV1369 and MV1312. As of the latest available information, there are no registered clinical trials for this compound.
Comparative Data on this compound and Alternatives
The following tables summarize the key quantitative data from published studies on this compound and the Nav1.6 inhibitors MV1369 and MV1312.
| Compound | Target(s) | Key In Vitro Efficacy Metric(s) | In Vivo Model | Key In Vivo Outcome(s) | Reference(s) |
| This compound | Nav1.1 Activator | EC50 for Nav1.1: 9.5 µM | Maximal Electroshock Seizure (MES) Threshold Test (rat) | Increased seizure threshold | [1] |
| Increased firing of fast-spiking interneurons | Dravet Syndrome Zebrafish Model | Reduced spontaneous burst movements and seizure activity (less pronounced than Fenfluramine) | [2] | ||
| Dravet Syndrome Zebrafish Model | Failed to replicate anti-seizure activity; evoked ictal-like events in wild-type controls | [3] | |||
| MV1369 | Nav1.6 Inhibitor | Not explicitly reported in provided search results | Dravet Syndrome Zebrafish Model | Significantly reduced spontaneous burst movements and seizure activity | [2][4] |
| MV1312 | Nav1.6 Inhibitor | Not explicitly reported in provided search results | Dravet Syndrome Zebrafish Model | Significantly reduced spontaneous burst movements and seizure activity | [2][4] |
| Compound | Selectivity Profile | Reference(s) |
| This compound | Reasonable selectivity for Nav1.1 over Nav1.2, Nav1.4, Nav1.5, Nav1.6, and Nav1.7. | [1] |
| MV1369 | Selective inhibitor of Nav1.6. | [2][4] |
| MV1312 | Selective inhibitor of Nav1.6. | [2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed in the literature, the following diagrams have been generated.
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway of this compound.
Alternative Strategy: Nav1.6 Inhibition
Caption: Mechanism of Nav1.6 inhibitors.
Zebrafish Larvae Seizure Model Workflow
Caption: Zebrafish seizure model workflow.
Detailed Experimental Protocols
In Vitro Electrophysiology (Frederiksen et al., 2017)[1]
-
Cell Line: HEK-293 cells stably expressing human Nav1.1 channels.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells were cultured under standard conditions.
-
Whole-cell recordings were performed at room temperature.
-
The external solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, pH adjusted to 7.4 with NaOH.
-
The internal solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.
-
Voltage protocols were applied to elicit Nav1.1 currents. A holding potential of -100 mV was used, and currents were evoked by depolarizing steps.
-
This compound was perfused at various concentrations to determine the concentration-response curve and its effect on channel gating properties.
-
In Vivo Maximal Electroshock Seizure (MES) Threshold Test (Frederiksen et al., 2017)[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Rats were administered this compound or vehicle via intraperitoneal injection.
-
At a predetermined time post-administration, a constant electrical current was delivered via corneal electrodes.
-
The endpoint was the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
The current intensity required to induce a seizure in 50% of the animals (CC50) was determined.
-
Zebrafish Larvae Behavioral and Electrophysiological Analysis (Weuring et al., 2020)[2]
-
Animal Model: scn1lab mutant zebrafish larvae (Dravet syndrome model) and wild-type siblings.
-
Behavioral Assay:
-
Larvae at 6 days post-fertilization were placed in individual wells of a 96-well plate.
-
Compounds (this compound, MV1369, MV1312, or vehicle) were added to the water.
-
Larval movement was tracked using an automated video tracking system.
-
Spontaneous burst movements, indicative of seizure-like activity, were quantified.
-
-
Local Field Potential (LFP) Recordings:
-
Larvae were immobilized in low-melting-point agarose.
-
A glass microelectrode was placed in the optic tectum to record extracellular brain activity.
-
Baseline activity was recorded, followed by perfusion of the compound.
-
The frequency and amplitude of epileptiform discharges were analyzed.
-
Discussion and Conclusion
The initial characterization of this compound presented a promising therapeutic strategy for epilepsy by selectively activating Nav1.1 channels. The foundational study by Frederiksen et al. provided a solid basis with both in vitro and in vivo data. However, the field of drug development demands rigorous and independent validation. The conflicting results from subsequent studies, particularly the failure to replicate anti-seizure effects in a zebrafish model by Whyte-Fagundes et al.[3], raise significant questions about the robustness and translatability of the initial findings.
In contrast, the alternative approach of inhibiting Nav1.6 channels with compounds like MV1369 and MV1312 has shown consistent efficacy in the same zebrafish model where this compound's effects were questioned. This suggests that targeting Nav1.6 may represent a more reliable strategy for mitigating seizures in Dravet syndrome models.
For researchers and drug development professionals, these findings underscore the importance of independent replication in preclinical research. The conflicting data on this compound highlight the complexities of translating findings from one model system to another and the need for a multifaceted validation approach. While the concept of Nav1.1 activation remains a theoretically sound therapeutic avenue, the current body of evidence for this compound is not unequivocally supportive. Further independent studies are crucial to clarify its pharmacological profile and therapeutic potential. In parallel, the consistent preclinical data for Nav1.6 inhibitors warrant their continued investigation as a promising alternative strategy for the treatment of epilepsy. The absence of clinical trial data for this compound further suggests that its path to clinical application is, at best, in its nascent stages and may be hindered by the inconsistent preclinical evidence.
References
Safety Operating Guide
Navigating the Disposal of AA43279: A Guide to Safety and Compliance
For research use only. Not for human or veterinary use.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental integrity. This guide provides a comprehensive overview of the recommended disposal procedures for AA43279, a selective Nav1.1 activator. The primary source of safety and handling information for any chemical is its Safety Data Sheet (SDS), which should always be consulted before use.
Step 1: Identification and Classification
Step 2: Segregation and Storage
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[1][5]
-
Compatibility: Do not mix this compound waste with incompatible chemicals. It should be stored separately from acids, bases, and oxidizers.[6][7]
-
Container: Use a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is often a suitable choice.[4][6] The container must have a secure lid and be kept closed except when adding waste.[4][6][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration or percentage of the contents.[4][6][9] Do not use abbreviations or chemical formulas.[6]
-
Location: Store the waste container in a designated satellite accumulation area near the point of generation.[5][6] This area should be under the control of the laboratory personnel generating the waste.[6] Secondary containment, such as a plastic tray, must be used for liquid waste containers.[8]
Step 3: Waste Minimization
In line with best practices for laboratory safety and environmental responsibility, always aim to minimize the generation of chemical waste.[9][10]
-
Use only the amount of this compound necessary for your experiment.[9]
-
Do not order excess quantities of the chemical.[9]
-
Consider if surplus, unadulterated this compound can be redistributed to other researchers in your institution.[10]
Step 4: Disposal Procedure
The disposal of chemical waste is highly regulated. Adherence to institutional and local regulations is mandatory.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.[6] They will provide guidance on proper procedures and arrange for waste pickup.
-
Waste Pickup Request: Once the waste container is nearly full (around 90%), submit a chemical waste pickup request to your EHS office.[6][10] This is often done through an online system.[9][10]
-
Do Not Dispose Down the Drain: Unless explicitly approved by your EHS office for specific, neutralized, non-hazardous materials, do not dispose of chemical waste down the sanitary sewer.[10][11][12] this compound should not be disposed of in this manner.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, deface or remove the original label and dispose of the container as directed by your institution's EHS.[5]
Quantitative Data Summary
For general chemical waste, quantitative limits for certain disposal methods are often in place. The following table provides examples of such limits, which should be verified with your institution's specific guidelines.
| Disposal Consideration | Quantitative Limit | Regulatory Body (Example) |
| Corrosivity (Aqueous) | pH ≤ 2 or pH ≥ 12.5 | RCRA (40 CFR)[7] |
| Ignitability (Liquids) | Flash point < 60°C (140°F) | RCRA (40 CFR)[7] |
| In-Lab Neutralization (Strong Acids/Bases) | ≤ 25 mL (must be diluted 10:1 before neutralization) | Indiana University EHS[11] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general protocol for handling chemical waste in a laboratory setting involves the following key steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Collection: Collect all waste solutions and contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Container Management: Ensure the waste container is properly labeled and stored in a designated satellite accumulation area with secondary containment.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
-
EHS Pickup: Follow your institution's procedures to request a pickup of the full waste container by the EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision pathway for laboratory chemical waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
